3,6-Dichlorocatechol
描述
属性
IUPAC Name |
3,6-dichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCABUKQCUOXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073971 | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3938-16-7 | |
| Record name | 3,6-Dichloro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Formation of 3,6-Dichlorocatechol from 1,4-Dichlorobenzene: A Technical Overview for Researchers
An In-depth Guide to the Metabolic Activation of 1,4-Dichlorobenzene and the Emergence of a Key Catechol Metabolite
This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 3,6-dichlorocatechol from 1,4-dichlorobenzene, a compound of interest in toxicology and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this specific biotransformation process.
Executive Summary
1,4-Dichlorobenzene (1,4-DCB), a common industrial chemical and environmental pollutant, undergoes extensive metabolism in mammals, primarily in the liver. A key pathway involves its oxidation by cytochrome P450 enzymes, leading to the formation of various phenolic and catechol metabolites. Among these, this compound has been identified as a significant, albeit often minor, metabolite. Understanding the formation of this catechol is crucial due to the potential for catechols to undergo redox cycling and generate reactive oxygen species, contributing to cellular toxicity. This guide details the enzymatic processes, presents available quantitative data, outlines experimental protocols for analysis, and provides visual representations of the metabolic pathways.
The Metabolic Pathway of 1,4-Dichlorobenzene to this compound
The biotransformation of 1,4-DCB is a multi-step process initiated by phase I enzymes, followed by phase II conjugation reactions to facilitate excretion.
Phase I Metabolism: Oxidation and Hydroxylation
The initial and rate-limiting step in the metabolism of 1,4-DCB is its oxidation by the cytochrome P450 (CYP) superfamily of enzymes.[1] Studies have identified CYP2E1 as the primary enzyme responsible for the oxidation of 1,4-DCB in both rat and human liver microsomes.[2] To a lesser extent, CYP3A4 may also contribute to this metabolic activation.[2]
The oxidation of 1,4-DCB proceeds via the formation of a reactive arene oxide intermediate, 1,4-dichlorobenzene-2,3-oxide. This epoxide is unstable and can undergo several transformations:
-
Spontaneous rearrangement: The arene oxide can spontaneously rearrange to form the major phenolic metabolite, 2,5-dichlorophenol (2,5-DCP). This is the predominant pathway for 1,4-DCB metabolism.[3]
-
Enzymatic hydration: The epoxide can be hydrolyzed by microsomal epoxide hydrolase to form a dihydrodiol, which can then be dehydrogenated to a catechol.
-
Direct oxidation to catechol: While less common for 1,4-DCB, direct oxidation to a catechol is a known pathway for other aromatic compounds.
The formation of this compound is believed to occur through the further oxidation of 2,5-dichlorophenol or through the rearrangement of the 1,4-dichlorobenzene-2,3-oxide intermediate. While 2,5-dichlorohydroquinone has been identified as a minor metabolite, the direct precursor relationship to this compound in mammalian systems requires further elucidation. However, bacterial degradation pathways of 1,4-DCB have clearly identified this compound as a key intermediate.
Phase II Metabolism: Conjugation
The resulting phenolic and catechol metabolites, including this compound, are then subject to phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. The main conjugation pathways include:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Catalyzed by sulfotransferases (SULTs).
-
Glutathione conjugation: Catalyzed by glutathione S-transferases (GSTs), leading to the formation of mercapturic acids.
Quantitative Data on 1,4-Dichlorobenzene Metabolism
The following tables summarize the available quantitative data on the metabolism of 1,4-dichlorobenzene. It is important to note that specific quantitative data for this compound as a metabolite in mammals is sparse in the literature, with most studies focusing on the major metabolite, 2,5-dichlorophenol.
Table 1: Urinary Metabolites of 1,4-Dichlorobenzene in Male Wistar Rats
| Metabolite | Percentage of Total Urinary Metabolites |
| 2,5-Dichlorophenol Sulfate | 50-60% |
| 2,5-Dichlorophenol Glucuronide | 20-30% |
| Free 2,5-Dichlorophenol | 5-10% |
| N-acetyl-cysteine-S-dihydro-hydroxy-1,4-dichlorobenzene | ~10% |
| N-acetyl-cysteine-S-1,4-dichlorobenzene | ~10% |
Table 2: Excretion of 1,4-Dichlorobenzene Metabolites in Male and Female Fisher 344 Rats
| Route of Excretion | Male (% of Dose) | Female (% of Dose) |
| Urine | 41.3% | 37.8% |
Experimental Protocols
This section provides an overview of the methodologies used to study the metabolism of 1,4-dichlorobenzene and identify its metabolites, including this compound.
In Vitro Metabolism Studies using Liver Microsomes
Objective: To determine the kinetics of 1,4-dichlorobenzene metabolism and identify the P450 enzymes involved.
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from untreated or induced (e.g., with phenobarbital or isoniazid) male and female rats, mice, or human liver samples through differential centrifugation.
-
Incubation: Microsomes are incubated with 1,4-dichlorobenzene in a buffered solution containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.
-
Metabolite Extraction: The reaction is stopped, and metabolites are extracted from the incubation mixture using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Animal Metabolism and Excretion Studies
Objective: To identify and quantify the urinary and fecal metabolites of 1,4-dichlorobenzene in vivo.
Methodology:
-
Dosing: Male and female rats (e.g., Wistar or Fisher 344) are administered 1,4-dichlorobenzene orally (gavage) or via inhalation. Often, radiolabeled 1,4-DCB (e.g., ¹⁴C-1,4-DCB) is used to facilitate tracking of the compound and its metabolites.
-
Sample Collection: Urine and feces are collected at various time points (e.g., over 72 hours) using metabolic cages.
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Sample Preparation: Urine samples may be treated with enzymes like β-glucuronidase and arylsulfatase to hydrolyze conjugates. Samples are then extracted.
-
Analysis: Metabolites in the prepared samples are identified and quantified using HPLC, GC-MS, and liquid scintillation counting (for radiolabeled compounds).
Identification of Catechol Metabolites
Objective: To specifically detect and quantify this compound.
Methodology:
-
Derivatization: Due to the polar nature of catechols, derivatization is often required for GC-MS analysis. This can be achieved by silylation (e.g., with BSTFA) or acetylation.
-
Chromatographic Separation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5) is used to separate the derivatized metabolites.
-
Mass Spectrometric Detection: A mass spectrometer is used for the detection and identification of the metabolites based on their mass spectra and retention times compared to authentic standards.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of 1,4-dichlorobenzene to this compound.
Caption: Experimental workflow for studying 1,4-dichlorobenzene metabolism.
Conclusion
The metabolism of 1,4-dichlorobenzene is a complex process involving multiple enzymatic steps. While 2,5-dichlorophenol is the major metabolite, the formation of this compound represents a potentially important pathway due to the inherent reactivity of catechols. For researchers in toxicology and drug development, a thorough understanding of this metabolic activation is essential for assessing the potential risks associated with 1,4-DCB exposure and for the development of safer chemicals. Further research is warranted to fully quantify the extent of this compound formation in humans and to elucidate its toxicological significance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and 1,4-dichlorobenzene in rat, mouse, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and metabolism of 1,4-dichlorobenzene in male Wistar rats: no evidence for quinone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Catalytic Role of Chlorocatechol 1,2-Dioxygenase in the Degradation of 3,6-Dichlorocatechol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chlorocatechol 1,2-dioxygenase (C12O) is a critical enzyme in the microbial degradation of chlorinated aromatic compounds, a class of persistent environmental pollutants. This non-heme iron dioxygenase plays a pivotal role in the ortho-cleavage pathway, catalyzing the ring-opening of chlorocatechols to form less toxic intermediates. This technical guide provides an in-depth analysis of the interaction between chlorocatechol 1,2-dioxygenase and a specific, highly chlorinated substrate, 3,6-dichlorocatechol, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biochemical processes.
Core Mechanism and Significance
Chlorocatechol 1,2-dioxygenases are metalloenzymes that utilize a non-heme ferric iron (Fe³⁺) cofactor in their active site. The catalytic cycle involves the binding of a catecholate substrate to the iron center, followed by the coordination of molecular oxygen. This leads to an intradiol cleavage of the aromatic ring, breaking the bond between the two hydroxyl-bearing carbon atoms. In the context of bioremediation, this enzymatic action is the rate-limiting step in the breakdown of many chloroaromatic pollutants. The efficiency and substrate specificity of C12O are therefore of paramount interest for the development of biotechnological solutions for environmental decontamination.
Quantitative Analysis of Enzyme-Substrate Interaction
The catalytic efficiency of chlorocatechol 1,2-dioxygenase is dependent on the specific substrate. While many C12Os exhibit broad substrate tolerance, the degree of chlorination and the position of chlorine atoms on the catechol ring can significantly influence kinetic parameters. The following table summarizes available quantitative data for the interaction of various chlorocatechol 1,2-dioxygenases with different substrates, providing a comparative context for the degradation of dichlorinated catechols.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Pseudomonas putida | Catechol | - | - | - | 0.2 x 10⁷ - 1.4 x 10⁷ | [1] |
| Pseudomonas putida | Substituted Catechols | - | - | 2 - 29 | - | [1] |
| Rhodococcus erythropolis 1CP | 4-substituted catechols | - | - | - | - | [2] |
| Blastobotrys raffinosifermentans | Catechol | 4 ± 1 | - | 15.6 ± 0.4 | - | [3] |
| Blastobotrys raffinosifermentans | Pyrogallol | 100 ± 20 | - | 10.6 ± 0.4 | - | [3] |
| Pseudomonas chlororaphis RW71 | 4,5-Dichlorocatechol | - | - | - | - | |
| Pseudomonas chlororaphis RW71 | Tetrachlorocatechol | - | - | - | - |
Experimental Protocols
The following sections outline detailed methodologies for key experiments related to the study of chlorocatechol 1,2-dioxygenase activity with substrates such as this compound.
Enzyme Purification
A common method for purifying chlorocatechol 1,2-dioxygenase involves the overexpression of the corresponding gene (e.g., clcA or tfdC) in a host organism like Escherichia coli, followed by chromatographic separation.
Protocol for Purification of Recombinant Chlorocatechol 1,2-Dioxygenase:
-
Cell Culture and Induction:
-
Grow E. coli cells harboring the expression plasmid containing the chlorocatechol 1,2-dioxygenase gene in Luria-Bertani (LB) medium supplemented with an appropriate antibiotic at 37°C.
-
Induce gene expression at mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with isopropyl β-D-1-thiogalactopyranoside (IPTG). To ensure proper incorporation of the iron cofactor, supplement the medium with a source of iron, such as FeCl₃ or (NH₄)₂Fe(SO₄)₂.
-
Continue incubation at a lower temperature (e.g., 25-30°C) for several hours to enhance the yield of soluble protein.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a reducing agent like DTT and a protease inhibitor cocktail).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Chromatography:
-
Ion-Exchange Chromatography: Load the cleared lysate onto a DEAE-cellulose or other anion-exchange column. Elute the bound proteins using a linear gradient of NaCl.
-
Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.
-
Affinity Chromatography: If the recombinant protein is tagged (e.g., with a His-tag), use an appropriate affinity chromatography resin for a more specific purification.
-
-
Purity Assessment:
-
Analyze the purity of the enzyme at each step using SDS-PAGE. The purified chlorocatechol 1,2-dioxygenase should appear as a single band.
-
Determine the protein concentration using a standard method like the Bradford assay.
-
Enzyme Activity Assay
The activity of chlorocatechol 1,2-dioxygenase is typically determined spectrophotometrically by monitoring the formation of the ring-cleavage product. For this compound, the product is 2,5-dichloro-cis,cis-muconic acid.
Protocol for Chlorocatechol 1,2-Dioxygenase Activity Assay:
-
Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a known concentration of the substrate, this compound.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small amount of the purified enzyme solution.
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the product, 2,5-dichloro-cis,cis-muconic acid. The specific wavelength should be determined experimentally by scanning the spectrum of the reaction mixture after complete conversion of the substrate. For many chlorinated muconic acids, this is in the range of 260-280 nm.
-
-
Calculation of Activity:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient (ε) of the product to convert the rate of change in absorbance to the rate of product formation (in µmol/min).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
The specific activity is expressed as units of activity per milligram of protein (U/mg).
-
Visualizing the Core Processes
To better understand the biochemical context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Overproduction, purification, and characterization of chlorocatechol dioxygenase, a non-heme iron dioxygenase with broad substrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]
An In-depth Technical Guide to 3,6-Dichlorocatechol: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,6-Dichlorocatechol (3,6-DCC). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter this compound, primarily as a metabolite in biodegradation studies of chlorinated aromatic hydrocarbons. This document outlines its key physicochemical data, provides detailed experimental protocols for its synthesis, purification, and analysis, and discusses its known biological role, particularly in microbial degradation pathways.
Introduction
This compound (IUPAC name: 3,6-dichlorobenzene-1,2-diol) is a chlorinated aromatic organic compound.[1][2] Its primary significance in scientific research lies in its role as a key intermediate in the microbial degradation of 1,4-dichlorobenzene, a persistent environmental pollutant.[3][4] Understanding the properties and behavior of 3,6-DCC is crucial for developing bioremediation strategies and for toxicological assessment of chlorinated hydrocarbon breakdown products. While not a primary focus in drug development, its structural similarity to other catechol-containing compounds warrants a thorough understanding of its chemical and biological characteristics.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. These values have been compiled from various sources and represent a combination of experimentally determined and computationally predicted data.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂O₂ | [2] |
| Molecular Weight | 179.00 g/mol | |
| CAS Number | 3938-16-7 | |
| Appearance | Light brown plates | |
| Melting Point | 108-109 °C | |
| Boiling Point | 241.1 °C at 760 mmHg (Predicted) | |
| Water Solubility | 5.75 g/L (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | 2.8 (Predicted) | |
| pKa (Strongest Acidic) | 7.22 (Predicted) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations | Source(s) |
| ¹H NMR | (CDCl₃, 300 MHz) δ: 6.86 (s, 2H), 5.79 (s, 2H, -OH) | |
| ¹³C NMR | (CDCl₃, 75 MHz) δ: 140.6, 120.8, 118.7 | |
| Mass Spectrometry (GC-MS) | m/z: 178 (M+), 180, 106 | |
| Infrared (IR) | Characteristic peaks for O-H, C-O, and C-Cl stretching, and aromatic C=C bending. | |
| UV-Vis | Absorption maxima are dependent on solvent and pH. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common laboratory synthesis of this compound involves the treatment of 3,6,6-trichloro-2-hydroxycyclohex-2-en-1-one with a base.
Materials:
-
3,6,6-trichloro-2-hydroxycyclohex-2-en-1-one
-
Lithium carbonate (Li₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,6,6-trichloro-2-hydroxycyclohex-2-en-1-one (0.12 mol) in DMF.
-
Add lithium carbonate (0.18 mol) to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts and DMF. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The reported yield for this method is approximately 86%.
Purification
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound. The purity can be assessed by melting point determination and spectroscopic analysis.
Analytical Methods
GC-MS is a suitable method for the analysis of this compound, often requiring derivatization to improve volatility and chromatographic performance.
Derivatization (Silylation):
-
Evaporate a solution of the sample to dryness under a stream of nitrogen.
-
Add a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1, v/v).
-
Heat the mixture at 60°C for 15 minutes to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions (Example):
-
Column: SE-54 fused silica capillary column
-
Ionization: Electron Impact (EI)
-
Analysis Mode: Scan or Selected Ion Monitoring (SIM)
Reversed-phase HPLC with UV detection can be used for the quantification of this compound.
HPLC Conditions (General Example):
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.06% v/v trifluoroacetic acid in water, pH adjusted) and organic modifiers like methanol and acetonitrile (e.g., 60:30:10 v/v/v aqueous:methanol:acetonitrile).
-
Flow Rate: 0.8 mL/min
-
Detection: UV-Vis detector at a wavelength determined from the UV-Vis spectrum of this compound.
Chemical Reactivity and Degradation
Catechols are known to be susceptible to oxidation, and this reactivity is central to their biological roles and degradation pathways. In the presence of oxidizing agents, this compound can be oxidized to the corresponding o-benzoquinone. This reactivity is also exploited by microorganisms in its biodegradation.
The primary known biological transformation of this compound is its enzymatic ring cleavage, which is a key step in the degradation of 1,4-dichlorobenzene by various bacteria, such as Pseudomonas species.
Biological Pathways
To date, the scientific literature on this compound has predominantly focused on its role as a catabolic intermediate in the biodegradation of environmental pollutants. There is currently no significant body of evidence to suggest its direct involvement in specific mammalian or human cellular signaling pathways relevant to drug development. Its primary biological relevance is in the context of microbial metabolism.
Biodegradation Pathway of 1,4-Dichlorobenzene
The aerobic degradation of 1,4-dichlorobenzene by certain Pseudomonas species proceeds via the formation of this compound, which is then further metabolized. The initial steps of this pathway are depicted in the diagram below.
Experimental Workflow for Studying Biodegradation
A generalized experimental workflow for investigating the microbial degradation of 1,4-dichlorobenzene to this compound is outlined below.
Toxicology and Safety
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound of significant interest in the field of environmental science and bioremediation due to its role as a key intermediate in the microbial degradation of 1,4-dichlorobenzene. This guide has provided a comprehensive summary of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and an overview of its known biological relevance. While its direct role in cellular signaling pathways relevant to drug development has not been established, a thorough understanding of its chemistry and toxicology is essential for researchers working in related fields. The provided data and protocols serve as a valuable resource for facilitating further research on this and similar chlorinated aromatic compounds.
References
An In-Depth Technical Guide to 3,6-Dichlorocatechol: From Synthesis to Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Dichlorocatechol, a significant metabolite in the microbial degradation of various chlorinated aromatic pollutants. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis and analysis. A central focus is its role in microbial catabolism, with a detailed examination of the enzymatic pathways involved. Furthermore, this guide explores its toxicological profile and potential interactions with mammalian cellular signaling pathways, offering valuable insights for researchers in environmental science and drug development.
Chemical Identity and Synonyms
The compound this compound is a chlorinated derivative of catechol. Its formal IUPAC name is 3,6-dichlorobenzene-1,2-diol . It is recognized by several synonyms across various chemical databases and literature.
Synonyms:
-
3,6-Dichloro-1,2-benzenediol[1]
-
3,6-Dichloropyrocatechol[1]
-
1,2-Benzenediol, 3,6-dichloro-
-
3,6-Dichloro-1,2-dihydroxybenzene
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and assessing its biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₂ | [1] |
| Molecular Weight | 179.00 g/mol | [1] |
| CAS Number | 3938-16-7 | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 108-109 °C | |
| Boiling Point | 241.1 °C at 760 mmHg | |
| Water Solubility | 5.75 g/L | |
| logP | 2.57 - 2.7 | |
| pKa (Strongest Acidic) | 7.22 | |
| Density | 1.624 g/cm³ | |
| Flash Point | 99.6 °C |
Experimental Protocols
Laboratory Synthesis of this compound
While this compound is primarily studied as a metabolite, a general laboratory-scale synthesis can be adapted from procedures for related chlorinated catechols. One common approach involves the direct chlorination of catechol.
Materials:
-
Catechol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a fume hood, dissolve catechol in an anhydrous, inert solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride (2 equivalents for dichlorination) dropwise to the cooled and stirred catechol solution. The reaction is exothermic and the temperature should be carefully monitored and maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully and slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, which will be a mixture of chlorinated catechols, can be purified by column chromatography on silica gel or by recrystallization to isolate the this compound isomer.
Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the detection and quantification of this compound in various matrices, particularly environmental samples.
Sample Preparation (Water Sample):
-
Collect the water sample in a clean glass container. To prevent biological degradation, samples should be sterilized by filtration (0.2-micron filter) or preserved with a biocide like zinc chloride.
-
For extraction, a liquid-liquid extraction (e.g., using a separatory funnel with a solvent like dichloromethane or hexane) or solid-phase extraction (SPE) can be employed.
-
If performing liquid-liquid extraction, acidify the water sample to a pH below 2.
-
Extract the sample with a suitable organic solvent.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract to a small volume.
-
Prior to GC-MS analysis, derivatization of the hydroxyl groups (e.g., acetylation or silylation) is often performed to improve volatility and chromatographic performance.
GC-MS Parameters (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.
The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern resulting from the loss of chlorine and other fragments.
Microbial Degradation Pathway of 1,4-Dichlorobenzene
This compound is a key intermediate in the aerobic microbial degradation of 1,4-dichlorobenzene. This pathway involves a series of enzymatic reactions that ultimately lead to the mineralization of the pollutant.
Caption: Aerobic degradation pathway of 1,4-Dichlorobenzene.
Toxicological Profile and Cellular Interactions
General Toxicity
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.
Effects on Mammalian Cellular Signaling Pathways
While the primary research focus on this compound has been its role in microbial metabolism, understanding its interaction with mammalian cells is crucial for assessing its full toxicological impact and for potential applications in drug development. Catechol and its derivatives have been shown to influence various cellular signaling pathways.
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Some polyphenolic compounds, which share structural similarities with catechols, have been shown to modulate the NF-κB pathway. Further research is needed to determine the specific effects of this compound on this pathway.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38 pathways) are central to the regulation of cell proliferation, differentiation, and apoptosis. Studies on other catechol-containing compounds have demonstrated both pro- and anti-cancer effects through modulation of MAPK signaling. The specific impact of the chlorine substituents on this compound's interaction with these pathways is an area for future investigation.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Dysregulation of this pathway is common in many cancers. Some natural catechols have been shown to influence this pathway. Investigating whether this compound can modulate PI3K/Akt signaling could provide insights into its potential as a therapeutic agent or a toxicant.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the analysis of this compound in an environmental soil sample.
Caption: Workflow for the analysis of this compound in soil.
Conclusion
This compound is a molecule of significant interest, primarily due to its role as a central intermediate in the biodegradation of persistent environmental pollutants. This guide has provided a detailed overview of its chemical properties, methods for its synthesis and analysis, and its involvement in microbial metabolic pathways. While its effects on mammalian cellular signaling are still an emerging area of research, the known activities of related catechol compounds suggest that this compound may have important biological effects that warrant further investigation, particularly for those in the fields of toxicology and drug development. The protocols and data presented herein serve as a valuable resource for researchers working with this compound.
References
In-Depth Technical Guide on the Biological Activity of 3,6-Dichlorocatechol in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 3,6-dichlorocatechol concerning microorganisms. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows to serve as a vital resource for research and development in related fields.
Core Biological Activities: An Overview
This compound, a chlorinated aromatic compound, exhibits significant biological effects on various microorganisms. Its primary activities are characterized by the inhibition of key metabolic enzymes and a general toxicity often associated with membrane damage. While it can be a substrate for certain microbial enzymes involved in the degradation of chloroaromatics, it is also a potent inhibitor of others, making its role in microbial ecosystems complex. The toxicity of chlorocatechols generally increases with the degree of chlorination, and these compounds are known to act as uncouplers of oxidative phosphorylation and as narcotics, affecting membrane integrity.
Quantitative Data on Enzyme Inhibition
This compound and its closely related analogue, 3-chlorocatechol, are significant inhibitors of catechol 2,3-dioxygenases, which are crucial enzymes in the meta-cleavage pathway for aromatic compound degradation. The inhibitory effects are summarized below.
| Enzyme | Inhibitor | Microorganism | Inhibition Constant (Ki) | Type of Inhibition |
| Catechol 2,3-dioxygenase | 3-Chlorocatechol | Pseudomonas putida | 0.14 µM[1] | Noncompetitive or Mixed-type[1] |
| Catechol 2,3-dioxygenase (C23O-mt2) | 3-Chlorocatechol | pWWO plasmid from Pseudomonas putida | 50 nM | Competitive |
| 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC2-BN6) | 3-Chlorocatechol | Sphingomonas sp. Strain BN6 | 0.22 mM | Competitive |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.
Materials:
-
This compound
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least twice the highest concentration to be tested.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except those in the first column.
-
Add 200 µL of the this compound stock solution to the wells in the first column.
-
Perform a serial twofold dilution by transferring 100 µL from the wells of the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 35 ± 2°C) for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Catechol 2,3-Dioxygenase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on catechol 2,3-dioxygenase activity.
Materials:
-
Partially purified catechol 2,3-dioxygenase
-
Catechol (substrate)
-
This compound (inhibitor)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of catechol in the phosphate buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
Dilute the enzyme preparation in the buffer to a suitable concentration for the assay.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the phosphate buffer, a specific concentration of the this compound solution, and the enzyme solution.
-
Incubate the mixture for a short period to allow for any interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding the catechol substrate to the cuvette.
-
Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde, the product of catechol cleavage.
-
Record the rate of the reaction (change in absorbance per unit time).
-
-
Data Analysis:
-
Perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the reaction rates against the substrate concentrations in the presence and absence of the inhibitor using a Lineweaver-Burk or Michaelis-Menten plot.
-
Determine the Ki and the type of inhibition from these plots.
-
Bacterial Membrane Integrity Assay
This protocol uses a fluorescent dye-based kit (e.g., LIVE/DEAD BacLight™) to assess the effect of this compound on bacterial membrane integrity.
Materials:
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)
-
Test bacteria
-
This compound
-
Wash buffer (e.g., 0.85% NaCl)
-
Fluorescence microscope or microplate reader
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial culture to the mid-log phase.
-
Expose the bacterial cells to different concentrations of this compound for a defined period. Include an untreated control.
-
-
Staining:
-
Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide.
-
Add 3 µL of the dye mixture per 1 mL of the bacterial suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
-
Imaging and Analysis:
-
Place a small volume (e.g., 5 µL) of the stained suspension on a microscope slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope with appropriate filters. Live bacteria with intact membranes will fluoresce green, while dead bacteria with compromised membranes will fluoresce red.
-
Alternatively, use a fluorescence microplate reader to quantify the green and red fluorescence. An increase in the red-to-green fluorescence ratio indicates a loss of membrane integrity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the antimicrobial activity of this compound.
Generalized Biodegradation Pathway of Chlorocatechols
Caption: Generalized biodegradation pathways for chlorocatechols in microorganisms.
Mechanism of Action: Beyond Signaling Pathways
Current research indicates that the primary antimicrobial mechanisms of this compound are direct and disruptive rather than involving the interruption of specific signaling cascades. The main modes of action are:
-
Enzyme Inhibition: As detailed in the quantitative data section, this compound and related compounds are potent inhibitors of key enzymes in essential metabolic pathways. The inhibition of catechol 2,3-dioxygenases can halt the degradation of aromatic compounds, leading to the accumulation of toxic intermediates.
-
Membrane Disruption: Chlorinated phenols are known to interfere with the structure and function of microbial cell membranes. This can lead to increased permeability, leakage of intracellular components, and disruption of the proton motive force, which is essential for energy production. This membrane damage is a likely contributor to the broad-spectrum toxicity of this compound.
Further research may yet uncover more subtle interactions with microbial signaling, but the current body of evidence points to these more direct mechanisms of toxicity and metabolic disruption.
References
An In-Depth Toxicological and Safety Guide to 3,6-Dichlorocatechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichlorocatechol is a chlorinated aromatic compound that serves as an intermediate in the microbial degradation of certain chlorinated pollutants. While its role in bioremediation is of scientific interest, a thorough understanding of its toxicological profile and safety information is paramount for researchers, scientists, and drug development professionals who may handle or encounter this compound. This technical guide provides a comprehensive overview of the available toxicological data, safety information, and known metabolic pathways for this compound.
Chemical and Physical Properties
A clear understanding of the fundamental chemical and physical properties of this compound is essential for its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₂ | [1] |
| Molecular Weight | 179.00 g/mol | [1] |
| CAS Number | 3938-16-7 | [2] |
| Appearance | Solid (form and color not specified in available data) | |
| Boiling Point | 241.1 °C at 760 mmHg | |
| Flash Point | 99.6 °C | |
| Density | 1.624 g/cm³ | |
| LogP | 2.40460 |
Toxicological Data
Acute Toxicity
Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not specified in the available literature. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements, indicating its potential for acute toxicity upon exposure[1]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
Skin Corrosion/Irritation
This compound is classified as a skin irritant[1].
-
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
This compound is also classified as causing serious eye irritation.
-
H319: Causes serious eye irritation
Respiratory Sensitization
This compound may cause respiratory irritation.
-
H335: May cause respiratory irritation
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is currently a lack of available data in the public domain regarding the chronic toxicity, carcinogenicity, mutagenicity (including Ames test results), and reproductive or developmental toxicity of this compound.
Experimental Protocols
Detailed experimental protocols for specific toxicological studies on this compound are not available in the reviewed literature. However, standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for assessing the hazardous properties of chemicals. These include, but are not limited to:
-
Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).
-
Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Eye Irritation/Serious Eye Damage: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
-
Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test).
Signaling and Metabolic Pathways
This compound is a known intermediate in the microbial degradation of 1,4-dichlorobenzene by various bacteria, including Xanthobacter flavus 14p1 and certain Pseudomonas species. The primary degradation route is a modified ortho-cleavage pathway.
The key steps in this pathway are as follows:
-
Dioxygenation: 1,4-Dichlorobenzene is first converted to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene by a dioxygenase enzyme.
-
Dehydrogenation: This intermediate is then dehydrogenated to form this compound.
-
Ortho-Cleavage: this compound undergoes ortho-ring cleavage, catalyzed by chlorocatechol 1,2-dioxygenase, to yield 2,5-dichloro-cis,cis-muconate.
-
Further Degradation: 2,5-dichloro-cis,cis-muconate is further metabolized through a series of enzymatic reactions.
References
The Pivotal Role of 3,6-Dichlorocatechol in the Bioremediation of Chloroaromatic Pollutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The microbial degradation of chloroaromatic compounds is a cornerstone of bioremediation strategies for contaminated environments. A key intermediate in the breakdown of several significant pollutants, such as 1,4-dichlorobenzene, is 3,6-dichlorocatechol. This technical guide provides an in-depth exploration of the discovery and metabolic fate of this compound, focusing on the enzymatic pathways, microbial agents, and analytical methodologies pertinent to its study. Quantitative data on enzyme kinetics and degradation rates are presented, alongside detailed experimental protocols and visual representations of the core biochemical processes. This document serves as a comprehensive resource for professionals engaged in environmental biotechnology and drug development, where understanding microbial metabolic pathways is critical.
Introduction
Chlorinated aromatic hydrocarbons represent a class of persistent organic pollutants that pose significant environmental and health risks. Their widespread use as pesticides, solvents, and chemical intermediates has led to extensive contamination of soil and groundwater.[1] Bioremediation, the use of microorganisms to degrade these contaminants, offers a cost-effective and environmentally sound solution.
Central to the aerobic bioremediation of many chloroaromatics is the formation of chlorocatechols. These intermediates are subsequently channeled into central metabolic pathways.[2] This guide focuses specifically on this compound, a key metabolite in the degradation of 1,4-dichlorobenzene.[2][3][4] Understanding the enzymatic machinery and microbial capabilities for transforming this recalcitrant molecule is paramount for developing effective bioremediation technologies.
The Discovery and Metabolic Pathway of this compound
The aerobic degradation of 1,4-dichlorobenzene by various bacterial strains, notably of the Pseudomonas genus, proceeds through the formation of this compound. This conversion is initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, followed by the action of a dehydrogenase.
The subsequent and critical step in the mineralization of this compound is the ortho-ring cleavage, catalyzed by catechol 1,2-dioxygenase. This enzyme cleaves the aromatic ring between the two hydroxyl groups to yield 2,5-dichloro-cis,cis-muconate. This reaction is a key bottleneck in the degradation pathway, as some catechol dioxygenases exhibit low activity towards highly chlorinated substrates.
The degradation pathway continues with the conversion of 2,5-dichloro-cis,cis-muconate through a series of enzymatic reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. This modified ortho-cleavage pathway is the primary route for the productive catabolism of chlorocatechols.
Visualizing the Degradation Pathway
The following diagram illustrates the initial steps in the aerobic degradation of 1,4-dichlorobenzene, highlighting the central role of this compound.
Quantitative Data on Degradation and Enzyme Kinetics
The efficiency of bioremediation is fundamentally dependent on the rates of microbial degradation and the kinetic parameters of the involved enzymes. While specific data for this compound are limited, comparative data for related compounds provide valuable insights into its recalcitrance.
Table 1: Degradation Rates of Chlorinated Benzenes in Vadose Zone Soil
| Compound | Degradation Rate (mg/m²/day) |
| Chlorobenzene | 21 ± 1 |
| 1,2-Dichlorobenzene | 3.7 ± 0.5 |
| 1,4-Dichlorobenzene | 7.4 ± 0.7 |
Table 2: Kinetic Parameters of Catechol 1,2-Dioxygenase from Pseudomonas chlororaphis UFB2 with Catechol
| Substrate | Vmax (µM/min) | Km (µM) |
| Catechol | 16.67 | 35.76 |
Table 3: Specific Activity of Catechol 1,2-Dioxygenase from Rhodococcus sp. NCIM 2891
| Substrate | Vmax (U/mg of protein) | Km (µM) |
| Catechol | 62.5 | 5 |
It is important to note that catechol 2,3-dioxygenases, key enzymes in the meta-cleavage pathway, have been shown to be strongly inhibited by 3-chlorocatechol, suggesting that chlorinated catechols can be dead-end metabolites in organisms relying solely on this pathway.
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying the bioremediation of this compound. This section provides detailed protocols for microbial cultivation and analytical determination.
Cultivation of Pseudomonas species for Degradation Studies
Objective: To cultivate Pseudomonas species capable of degrading chlorinated aromatic compounds.
Materials:
-
Mineral Salt Medium (MSM) (see Table 4 for composition)
-
Aromatic substrate (e.g., 1,4-dichlorobenzene, supplied via vapor phase)
-
Inoculum of a suitable Pseudomonas strain
-
Sterile culture flasks and incubator shaker
Table 4: Composition of Mineral Salt Medium (MSM)
| Component | Concentration (g/L) |
| NH₄NO₃ | 1.0 |
| K₂HPO₄ | 1.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.2 |
| CaCl₂·6H₂O | 0.02 |
| NaCl | 10.0 |
| FeCl₃ | 0.01 |
Procedure:
-
Prepare the MSM according to the composition in Table 4 and sterilize by autoclaving.
-
After cooling, inoculate the sterile MSM with the Pseudomonas strain.
-
For volatile substrates like 1,4-dichlorobenzene, provide the compound in the vapor phase to the culture headspace.
-
Incubate the cultures at an optimal temperature, typically 30°C, with shaking (e.g., 150 rpm) to ensure adequate aeration.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvest cells for degradation assays or enzyme extraction during the exponential growth phase.
Analytical Determination of this compound
Objective: To extract this compound from soil samples for subsequent analysis.
Materials:
-
Soil sample
-
Extraction solvent (e.g., methanol/water mixture, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Ultrasonic bath or Soxhlet extractor
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh a representative subsample of the soil.
-
Solvent Extraction:
-
Add an appropriate volume of extraction solvent to the soil sample.
-
Extract the analytes using ultrasonication or Soxhlet extraction for a defined period.
-
Separate the solvent extract from the soil matrix by centrifugation or filtration.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition the SPE cartridge with the appropriate solvents.
-
Load the solvent extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the target analyte with a suitable solvent.
-
-
Concentrate the eluate using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Objective: To quantify this compound in prepared samples.
Instrumentation and Conditions (General Guidance):
-
HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous component (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of a this compound standard.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow Visualization
The following diagram outlines the general workflow for studying the bioremediation of this compound in a soil matrix.
Conclusion
The discovery of this compound as a key intermediate in the bioremediation of 1,4-dichlorobenzene has significantly advanced our understanding of the microbial catabolism of chlorinated aromatic compounds. While significant progress has been made in elucidating the modified ortho-cleavage pathway, the relatively slow degradation rates and potential for enzyme inhibition highlight the challenges in remediating sites contaminated with highly chlorinated compounds. Future research should focus on the discovery and engineering of more efficient enzymes, the optimization of environmental conditions for microbial activity, and the development of robust analytical methods for monitoring these processes in complex environmental matrices. The knowledge synthesized in this guide provides a solid foundation for these future endeavors, ultimately contributing to the development of more effective bioremediation strategies.
References
Methodological & Application
Application Note: Quantification of 3,6-Dichlorocatechol in Bacterial Cultures using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
3,6-Dichlorocatechol is a chlorinated aromatic compound that is often an intermediate in the microbial degradation of various pollutants, such as 1,4-dichlorobenzene.[1] Accurate quantification of this compound in bacterial cultures is essential for studying the metabolic pathways, kinetics, and efficiency of bioremediation processes. This application note describes a reliable and efficient RP-HPLC method for the determination of this compound in culture media.
The methodology employs a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and acidified water.[2][3] This approach ensures effective separation of the analyte from other components in the culture supernatant. Detection is achieved using a UV-Vis or Diode Array Detector (DAD), providing both quantitative data and spectral information for peak identification.[2][3]
Principle of the Method
This method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, a moderately hydrophobic compound, is retained on the column and then eluted by the organic component of the mobile phase. The addition of acid to the mobile phase suppresses the ionization of the catechol's hydroxyl groups, leading to improved peak shape and reproducibility. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or phosphoric acid, HPLC grade
-
Bacterial culture samples
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water. A typical starting composition is 50:50 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
4. Sample Preparation
-
Collect a sample of the bacterial culture.
-
Centrifuge the sample to pellet the bacterial cells (e.g., 10,000 x g for 10 minutes).
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection. If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
5. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions outlined in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standards.
6. Quantification
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes the typical chromatographic conditions and expected performance parameters for the analysis of this compound.
| Parameter | Value |
| HPLC Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Expected Retention Time | User to determine experimentally |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | User to determine experimentally |
| Limit of Quantification (LOQ) | User to determine experimentally |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
References
Application Note: GC-MS Analysis of 3,6-Dichlorocatechol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichlorocatechol is a key intermediate in the microbial degradation of various chlorinated aromatic compounds, such as 1,4-dichlorobenzene.[1][2][3] Understanding the metabolic fate of this compound is crucial for environmental bioremediation studies and for assessing the toxicological profiles of its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds in complex matrices.[1][4] This application note provides a detailed protocol for the GC-MS analysis of this compound and its primary metabolite, 2,5-dichloro-cis,cis-muconic acid, including sample preparation, derivatization, and instrument parameters.
Metabolic Pathway of this compound
The microbial degradation of 1,4-dichlorobenzene proceeds through a series of enzymatic reactions, leading to the formation of this compound. This intermediate is then further metabolized via an ortho cleavage pathway. The key steps are illustrated in the diagram below.
Caption: Microbial degradation pathway of 1,4-dichlorobenzene.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the GC-MS/MS analysis of this compound and its metabolite. These values are representative and may vary depending on the specific matrix and experimental conditions.
Table 1: GC-MS/MS Method Performance for this compound
| Parameter | Value | Reference |
| Calibration Range | 2.5 - 2,000 ng/mL | |
| Method Detection Limit (MDL) | < 1 ng/L | |
| Average Response Factor RSD | < 5% | |
| Recovery in Water | < 35% (for catechols) |
Table 2: Mass Spectrometry Data for this compound
| Parameter | m/z Value |
| Top Peak | 178 |
| 2nd Highest Peak | 180 |
| 3rd Highest Peak | 114 |
Experimental Protocols
A generalized workflow for the analysis is presented below, followed by detailed protocols for each major step.
Caption: General experimental workflow for GC-MS analysis.
Sample Preparation: Extraction
This protocol is a general guideline for the extraction of chlorocatechols from a liquid matrix (e.g., water sample, microbial culture supernatant).
Materials:
-
Sample containing this compound and its metabolites
-
Internal standard (e.g., labeled chlorophenolic solution)
-
Potassium carbonate (K₂CO₃) buffer
-
Acetic anhydride
-
Hexane
-
Separatory funnels
-
Mechanical roller/shaker
-
Evaporator (e.g., Rocket Evaporator)
Procedure:
-
To an 800 mL aliquot of the sample in a 1 L amber bottle, add a known amount of internal standard.
-
Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride to the sample.
-
Add 100 mL of hexane to the bottle.
-
Place the bottle on a mechanical roller and extract overnight (at least 16 hours).
-
Allow the aqueous and organic layers to separate for approximately 5 minutes.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with an additional 50 mL of hexane for 1 hour.
-
Combine the organic extracts.
-
Concentrate the combined organic layer using an evaporator and adjust the final volume to 25 mL with hexane.
Derivatization: Silylation
To increase the volatility of the polar catechol and its acidic metabolite for GC-MS analysis, a silylation step is necessary. This should be performed under anhydrous conditions.
Materials:
-
Dried sample extract
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Methoxyamine hydrochloride (for oximation if keto-groups are present, though not the primary functional group in the target analytes)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Transfer the dried sample extract to a GC vial.
-
Add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly and heat at 60°C for 45 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized chlorophenolic compounds. Optimization may be required based on the specific instrument and column used.
Table 3: Recommended GC-MS Parameters
| GC Parameters | |
| Column | TraceGOLD TG-Dioxin or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 40°C, hold 1 min; ramp at 15°C/min to 70°C, hold 1 min; ramp at 6°C/min to 330°C, hold 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Parameters | |
| Ion Source | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (for SIM) | Target ions for derivatized this compound and 2,5-dichloro-cis,cis-muconate |
Data Analysis and Interpretation
Data processing involves the identification of peaks corresponding to the silylated derivatives of this compound and its metabolites based on their retention times and mass spectra. Quantification is typically performed by generating a calibration curve using standards of the pure compounds that have undergone the same extraction and derivatization procedure. The concentration of the analytes in the samples is then calculated based on the peak area ratios relative to the internal standard.
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound and its metabolites. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with the illustrative diagrams and data tables, offer a valuable resource for researchers in environmental science, microbiology, and drug metabolism. Adherence to these protocols will enable the reliable quantification of these important chlorinated aromatic compounds.
References
Application Notes and Protocols for Culturing Pseudomonas Species on 1,4-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the enrichment, isolation, and cultivation of Pseudomonas species capable of utilizing 1,4-dichlorobenzene (1,4-DCB) as a sole source of carbon and energy. The protocols detailed herein are compiled from established research and are intended for laboratory use.
Introduction
1,4-Dichlorobenzene is a persistent environmental pollutant originating from various industrial applications. Certain microorganisms, particularly strains of the genus Pseudomonas, have demonstrated the ability to degrade this compound, offering a promising avenue for bioremediation. This document outlines the key methodologies for studying these microorganisms and their degradative capabilities. The aerobic degradation of 1,4-DCB by Pseudomonas proceeds via a well-characterized pathway initiated by a dioxygenase enzyme.
Metabolic Pathway of 1,4-Dichlorobenzene Degradation
The aerobic degradation of 1,4-dichlorobenzene in Pseudomonas species is initiated by a multi-component enzyme system. A dioxygenase attacks the aromatic ring, followed by the action of a dehydrogenase and subsequent ring cleavage.[1][2][3][4] The key steps are outlined below:
Experimental Protocols
Enrichment and Isolation of 1,4-Dichlorobenzene Degrading Bacteria
This protocol describes the selective enrichment and isolation of bacteria capable of utilizing 1,4-DCB as a sole carbon source from environmental samples such as activated sludge or contaminated soil.[2]
Workflow:
Materials:
-
Environmental sample (e.g., 10 g of soil or 10 mL of activated sludge)
-
Minimal Salts Basal (MSB) Medium (see Table 1 for composition)
-
1,4-Dichlorobenzene (crystalline)
-
Sterile flasks, petri dishes, and pipettes
-
Incubator shaker
Procedure:
-
Prepare MSB Medium: Prepare the MSB medium according to the composition in Table 1 and sterilize by autoclaving.
-
Enrichment Culture: In a 250 mL flask, add 100 mL of sterile MSB medium and inoculate with the environmental sample. Add a few crystals of 1,4-DCB to a sterile, open glass vial and place it inside the flask, ensuring it does not come into direct contact with the medium. This provides 1,4-DCB in the vapor phase as the sole carbon source. Seal the flask and incubate at 30°C with shaking (150 rpm).
-
Serial Transfers: After 1-2 weeks, or when turbidity is observed, transfer 10 mL of the culture to 90 mL of fresh MSB medium with a fresh supply of 1,4-DCB vapor. Repeat this transfer at least three times to enrich for 1,4-DCB degrading organisms.
-
Isolation: After the final enrichment step, prepare serial dilutions of the culture in sterile MSB medium. Spread 100 µL of each dilution onto MSB agar plates. Place the plates in a desiccator or sealed container with a source of 1,4-DCB vapor. Incubate at 30°C until colonies appear.
-
Pure Culture: Pick individual colonies and streak them onto fresh MSB agar plates with 1,4-DCB vapor to obtain pure cultures.
-
Verification: Inoculate a pure colony into liquid MSB medium with 1,4-DCB as the sole carbon source to verify its ability to grow on the compound. Monitor for growth (turbidity) and substrate degradation.
Table 1: Composition of Minimal Salts Basal (MSB) Medium
| Component | Concentration (per Liter) |
| Na2HPO4·7H2O | 670 mg |
| KH2PO4 | 340 mg |
| NH4Cl | 500 mg |
| MgSO4·7H2O | 112 mg |
| CaCl2 | 14 mg |
| FeCl3 | 0.13 mg |
| ZnSO4·7H2O | 5 mg |
| Na2MoO4·2H2O | 2.5 mg |
| pH | 7.0 |
Batch Cultivation with Vapor-Phase Feeding
This protocol describes the batch cultivation of an isolated Pseudomonas strain using 1,4-DCB supplied in the vapor phase.
Procedure:
-
Inoculum Preparation: Grow the isolated Pseudomonas strain in a nutrient-rich medium (e.g., Luria-Bertani broth) overnight at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile MSB medium, and resuspend in MSB medium to a desired optical density (e.g., OD600 of 1.0).
-
Batch Culture Setup: In a 2-liter flask, add 1.5 liters of sterile MSB medium. Inoculate with the prepared cell suspension.
-
Vapor-Phase Feeding: Supply 1,4-DCB in the vapor phase by passing air through a column containing 1,4-DCB crystals and then sparging it through the culture. The concentration of 1,4-DCB in the influent air can be controlled using flow meters to maintain a concentration of 2 to 5 mg/liter.
-
Incubation and Monitoring: Incubate the culture at 30°C with continuous sparging. At regular intervals, withdraw samples aseptically to measure cell growth (OD600), 1,4-DCB concentration, and chloride ion concentration.
Analytical Methods
3.3.1. Quantification of 1,4-Dichlorobenzene by Gas Chromatography (GC)
-
Sample Preparation: Extract 1 mL of the culture sample with an equal volume of a suitable solvent like n-hexane or dichloromethane. Vortex vigorously and centrifuge to separate the phases.
-
GC Analysis: Analyze the organic phase using a gas chromatograph equipped with a suitable capillary column (e.g., SE-54) and a mass spectrometer (MS) or an electron capture detector (ECD).
-
Quantification: Quantify the 1,4-DCB concentration by comparing the peak area with a standard curve prepared with known concentrations of 1,4-DCB.
3.3.2. Measurement of Chloride Ion Concentration
Chloride ions released during the degradation of 1,4-DCB can be measured using a colorimetric method or an ion-selective electrode.
-
Colorimetric Method: A common method involves the reaction of chloride ions with mercuric thiocyanate and ferric ions to form a colored complex, which can be measured spectrophotometrically at 500 nm.
-
Ion-Selective Electrode: A chloride ion-selective electrode can be used for direct measurement of chloride concentration in the culture supernatant.
Quantitative Data
The following table presents representative data for the growth of a Pseudomonas species on 1,4-dichlorobenzene as the sole carbon source.
Table 2: Representative Growth and Degradation Data
| Time (hours) | OD600 | 1,4-DCB (mg/L) | Chloride (mg/L) |
| 0 | 0.05 | 100 | 0 |
| 12 | 0.15 | 85 | 10 |
| 24 | 0.35 | 50 | 35 |
| 36 | 0.60 | 15 | 60 |
| 48 | 0.75 | <1 | 70 |
Note: This data is illustrative and may vary depending on the specific strain and culture conditions.
Enzyme Assays
The activity of key enzymes in the 1,4-DCB degradation pathway can be assayed in cell-free extracts.
Preparation of Cell-Free Extracts
-
Harvest cells from the culture by centrifugation.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.
-
Centrifuge the lysate at high speed to remove cell debris. The resulting supernatant is the cell-free extract.
Dioxygenase Assay
The initial dioxygenase activity can be measured by monitoring the substrate-dependent oxidation of NADH.
Procedure:
-
The assay mixture should contain phosphate buffer, NADH, and the cell-free extract.
-
Start the reaction by adding the substrate (1,4-DCB).
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
Dehydrogenase Assay
The activity of the cis-diol dehydrogenase can be measured by monitoring the substrate-dependent reduction of NAD+.
Procedure:
-
The assay mixture should contain buffer, NAD+, and the cell-free extract.
-
Start the reaction by adding the synthetically prepared 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for researchers to culture and study Pseudomonas species that degrade 1,4-dichlorobenzene. The ability to isolate and characterize these bacteria, along with the enzymes they produce, is crucial for developing effective bioremediation strategies and for potential applications in biocatalysis and drug development.
References
Application Notes and Protocols for Chlorocatechol Dioxygenase Activity Assay on 3,6-Dichlorocatechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocatechol dioxygenases are a class of non-heme iron-containing enzymes that play a crucial role in the biodegradation of chlorinated aromatic compounds, which are significant environmental pollutants. These enzymes catalyze the oxidative ring cleavage of chlorocatechols, a key step in the mineralization of these recalcitrant molecules. This document provides a detailed protocol for assaying the activity of chlorocatechol dioxygenase, specifically focusing on its action on the substrate 3,6-Dichlorocatechol. The methodologies described herein are essential for characterizing enzyme kinetics, screening for potential inhibitors, and understanding the metabolic fate of chlorinated pollutants.
Chlorocatechol 1,2-dioxygenase (EC 1.13.11.1) is an intradiol dioxygenase that cleaves the aromatic ring between the two hydroxyl groups.[1] The degradation of 1,4-dichlorobenzene in various microorganisms, such as Pseudomonas and Alcaligenes species, has been shown to proceed via the formation of this compound, which is then subject to ring cleavage by a 1,2-dioxygenase to form 2,5-dichloro-cis,cis-muconate.[2][3][4][5]
Principle of the Assay
The enzymatic activity of chlorocatechol 1,2-dioxygenase on this compound is determined by monitoring the formation of the ring cleavage product, 2,5-dichloro-cis,cis-muconic acid, spectrophotometrically. This product exhibits a characteristic UV absorbance, and the rate of increase in absorbance at a specific wavelength is directly proportional to the enzyme activity.
Materials and Reagents
-
Enzyme: Purified or partially purified chlorocatechol 1,2-dioxygenase.
-
Substrate: this compound (stock solution in a suitable solvent, e.g., ethanol or DMSO, protected from light).
-
Buffer: 50 mM Phosphate buffer or Tris-HCl buffer, pH adjusted to the optimal range for the specific enzyme (typically pH 7.0-8.5).
-
Spectrophotometer: UV-Vis spectrophotometer capable of kinetic measurements.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Other reagents: Reagents for protein concentration determination (e.g., Bradford reagent).
Experimental Protocols
Preparation of Reagents
-
Enzyme Solution: Prepare a stock solution of the chlorocatechol dioxygenase in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a minimal amount of ethanol or DMSO and dilute to the final concentration with assay buffer.
-
Assay Buffer: Prepare a 50 mM solution of either Sodium Phosphate or Tris-HCl and adjust the pH to the desired value (e.g., 7.5).
Enzyme Assay Protocol
-
Set the spectrophotometer to the wavelength corresponding to the maximum absorbance of the expected product, 2,5-dichloro-cis,cis-muconic acid. In the absence of a published molar extinction coefficient and specific λmax for this compound, a wavelength scan of the reaction product should be performed. Based on related compounds like cis,cis-muconic acid, the absorbance is likely in the range of 260 nm.
-
To a 1 ml quartz cuvette, add the following in order:
-
Assay Buffer (to a final volume of 1 ml)
-
Enzyme solution (e.g., 10-50 µl)
-
-
Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound substrate solution (e.g., 10 µl of a 10 mM stock for a final concentration of 100 µM).
-
Immediately start monitoring the increase in absorbance for a set period (e.g., 1-5 minutes), recording the absorbance at regular intervals (e.g., every 10 seconds).
-
The initial linear rate of the reaction (ΔAbs/min) is used to calculate the enzyme activity.
Determination of Molar Extinction Coefficient
Calculation of Enzyme Activity
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
The activity can be calculated using the following formula:
Activity (U/ml) = (ΔAbs/min) / (ε * l) * 1000
Where:
-
ΔAbs/min: The initial rate of change in absorbance per minute.
-
ε: The molar extinction coefficient of 2,5-dichloro-cis,cis-muconic acid (in M⁻¹cm⁻¹).
-
l: The path length of the cuvette (typically 1 cm).
-
1000: The conversion factor from ml to µl.
Specific activity is then calculated by dividing the activity (U/ml) by the protein concentration (mg/ml) of the enzyme solution.
Data Presentation
Kinetic Parameters of Chlorocatechol Dioxygenases
While specific kinetic data for the activity of chlorocatechol 1,2-dioxygenase on this compound is not extensively documented, the following table provides a summary of kinetic parameters for this class of enzymes with other relevant substrates for comparative purposes.
| Enzyme Source Organism | Substrate | K_m (µM) | V_max (U/mg) | Reference |
| Sphingomonas sp. Strain BN6 | 3-Chlorocatechol | 100 | 0.42 | |
| Sphingomonas sp. Strain BN6 | 3,5-Dichlorocatechol | 30 | 0.065 | |
| Pseudomonas putida | Catechol | - | - | |
| Rhodococcus erythropolis 1CP | 4-Chlorocatechol | - | - |
Note: The kinetic parameters for this compound would need to be determined experimentally following the protocol outlined in this document.
Optimal Reaction Conditions
The optimal pH and temperature for chlorocatechol dioxygenase activity can vary depending on the source organism. For many Pseudomonas and Rhodococcus species, the optimal conditions are generally in the following ranges:
| Parameter | Optimal Range |
| pH | 7.0 - 8.5 |
| Temperature | 25°C - 40°C |
Researchers should empirically determine the optimal conditions for their specific enzyme preparation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the chlorocatechol dioxygenase assay.
Putative Metabolic Pathway
References
- 1. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Degradation of 1,4-dichlorobenzene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Degradation of 1,4-dichlorobenzene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 3,6-Dichlorocatechol as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 3,6-Dichlorocatechol as an analytical reference standard. This document is intended to guide researchers in the accurate quantification and identification of this compound in various matrices, particularly in the context of environmental analysis and metabolic studies.
Introduction
This compound is a chlorinated aromatic compound that is of significant interest in environmental science and toxicology. It is a known metabolite in the bacterial degradation of certain chlorinated pollutants, such as dichlorotoluenes and dichlorobenzenes.[1] As such, its presence and concentration in environmental samples can serve as an indicator of microbial bioremediation activities. In a toxicological context, understanding the metabolic fate of industrial chemicals like 1,2-dichlorobenzene is crucial, and this compound can be a relevant analyte in such studies.[2]
The use of a certified analytical reference standard is paramount for the accurate and reproducible quantification of this compound. High-purity reference standards, such as those provided by LGC Standards, ensure the reliability of analytical data in research and regulatory compliance monitoring.[3]
Applications
The primary applications for this compound as an analytical reference standard include:
-
Environmental Monitoring: Quantifying the presence of this compound in soil, water, and sediment samples to assess the extent of microbial degradation of chlorinated aromatic compounds.
-
Bioremediation Research: To monitor the efficacy of bacterial strains in breaking down pollutants by measuring the formation and subsequent degradation of this compound.
-
Toxicology and Metabolism Studies: As a reference marker in studies investigating the metabolic pathways of chlorinated benzenes and other related industrial chemicals in biological systems.
-
Method Development and Validation: For the development and validation of new analytical methods for the detection and quantification of chlorinated catechols in complex matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 3938-16-7 |
| Molecular Formula | C₆H₄Cl₂O₂ |
| Molecular Weight | 179.00 g/mol |
| IUPAC Name | 3,6-dichlorobenzene-1,2-diol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents like methanol |
Source: PubChem CID 32819[4]
Experimental Protocols
The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are based on established methodologies for the analysis of similar chlorinated aromatic compounds and serve as a robust starting point for method development and validation.
Protocol 1: Analysis of this compound by HPLC-UV
This method is suitable for the routine quantification of this compound in aqueous samples.
4.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid
-
0.45 µm syringe filters
4.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
4.1.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: For aqueous samples, filter through a 0.45 µm syringe filter before injection. For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile) followed by filtration.
4.1.4. Method Validation Parameters
The following table summarizes typical performance characteristics for an HPLC-UV method for the analysis of chlorinated aromatic compounds.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL |
Note: These values are representative and should be established for each specific method and instrument.
Protocol 2: Analysis of this compound by GC-MS
This method is highly selective and sensitive, making it suitable for the analysis of this compound in complex environmental matrices at trace levels. Derivatization is often required for catechols to improve their chromatographic properties.
4.2.1. Materials and Reagents
-
This compound reference standard
-
GC-grade hexane
-
GC-grade acetone
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous sodium sulfate
4.2.2. Instrumentation and Chromatographic Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, with characteristic ions for derivatized this compound.
4.2.3. Standard and Sample Preparation with Derivatization
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare a series of working standard solutions in hexane, ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Extraction: For water samples, perform a liquid-liquid extraction with a suitable solvent like hexane at an acidic pH. For soil or sediment, use a Soxhlet or ultrasonic extraction method with a solvent mixture like hexane:acetone. Dry the extract over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent from the standards and sample extracts to dryness under a gentle stream of nitrogen. Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes. After cooling, the sample is ready for injection.
4.2.4. Method Validation Parameters
The following table summarizes typical performance characteristics for a GC-MS method for the analysis of derivatized chlorinated phenols.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL |
Note: These values are representative and should be established for each specific method, instrument, and matrix.
Signaling Pathways and Experimental Workflows
Bacterial Degradation Pathway of Chlorocatechols
This compound is an intermediate in the microbial degradation of various chlorinated aromatic compounds. The following diagram illustrates a generalized ortho-cleavage pathway for chlorocatechol degradation in bacteria.
Caption: Bacterial degradation pathway of chlorinated pollutants.
Experimental Workflow for Analysis
The following diagram outlines the general workflow for the quantitative analysis of this compound in a sample using a reference standard.
Caption: General workflow for quantitative analysis.
Conclusion
This compound is a critical analytical reference standard for researchers in environmental science, toxicology, and drug development. The use of a high-purity standard in conjunction with robust and validated analytical methods, such as HPLC-UV and GC-MS, is essential for obtaining accurate and reliable data. The protocols and information provided in these application notes offer a comprehensive guide for the effective utilization of this compound in a research setting.
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | CAS 3938-16-7 | LGC Standards [lgcstandards.com]
- 4. This compound | C6H4Cl2O2 | CID 32819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 3,6-Dichlorocatechol Degrading Bacteria in Bioremediation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichlorocatechol is a toxic and persistent environmental pollutant, often generated as a metabolic intermediate during the microbial degradation of various chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The accumulation of this compound poses a significant threat to ecosystems and human health. Bioremediation using specialized bacteria presents a cost-effective and environmentally sustainable approach to detoxify contaminated sites. This document provides detailed application notes and experimental protocols for the utilization of this compound degrading bacteria in bioremediation research and development.
Degradation Pathway: The Modified Ortho-Cleavage Pathway
The primary mechanism for the aerobic bacterial degradation of this compound is the modified ortho-cleavage pathway . This pathway involves a series of enzymatic reactions that ultimately convert the toxic chlorinated aromatic compound into intermediates of the central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
The key enzymatic steps are as follows:
-
Dioxygenation: A chlorocatechol 1,2-dioxygenase catalyzes the cleavage of the aromatic ring of this compound, forming 2,5-dichloro-cis,cis-muconate.
-
Cycloisomerization: A chloromuconate cycloisomerase converts 2,5-dichloro-cis,cis-muconate to 2-chloro-cis-dienelactone, with the removal of a chlorine atom.
-
Hydrolysis: A dienelactone hydrolase hydrolyzes 2-chloro-cis-dienelactone to chloromaleylacetate.
-
Reduction: Finally, a maleylacetate reductase reduces chloromaleylacetate to maleylacetate, which can then enter the TCA cycle after further conversion.
The genes encoding these enzymes are often found in operons, such as the tfd and clc gene clusters identified in various Pseudomonas and Rhodococcus species.[1]
Caption: Modified ortho-cleavage pathway for the bacterial degradation of this compound.
Quantitative Data Summary
While specific kinetic data for this compound is limited in the literature, the following tables summarize quantitative data for the degradation of structurally similar chlorocatechols by relevant bacterial strains and their key enzymes. This information can serve as a valuable reference for experimental design.
Table 1: Bacterial Degradation of Chlorinated Catechols
| Bacterial Strain | Substrate | Degradation Rate | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas putida | 4-Chlorophenol | 0.512 h⁻¹ (max specific growth rate) | 7.0 | 30 | [2] |
| Candida tropicalis PHB5 | 4-Chlorophenol | 949.7 mg L⁻¹ in 60h | 6.0 | 30 | [3] |
| Rhodococcus opacus 1CP | 2,4-Dichlorophenol | - | 7.0-8.0 | 30 | [4] |
| Pseudomonas sp. | 1,2-Dichlorobenzene | - | ~7.0 | - | [5] |
Table 2: Enzyme Kinetics for Chlorocatechol Dioxygenases
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Sphingomonas sp. Strain BN6 (Wild-type BphC1-BN6) | 3-Chlorocatechol | 100 | 0.42 | |
| Sphingomonas sp. Strain BN6 (Mutant Glu79His) | 3-Chlorocatechol | 25 | 0.27 | |
| Sphingomonas sp. Strain BN6 (Wild-type BphC1-BN6) | 3,5-Dichlorocatechol | 30 | 0.065 | |
| Sphingomonas sp. Strain BN6 (Mutant Glu79His) | 3,5-Dichlorocatechol | 7 | 0.056 | |
| Rhodococcus erythropolis 1CP | 4-Chlorocatechol | 4.5 | - | |
| Pseudomonas sp. P51 (TcbC) | 3,4-Dichlorocatechol | - | High activity | |
| Pseudomonas sp. P51 (ClcA) | 3-Chlorocatechol | - | High activity |
Experimental Protocols
Protocol 1: Isolation of this compound Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of utilizing this compound as a sole carbon and energy source from environmental samples.
Caption: Workflow for the isolation of this compound degrading bacteria.
Materials:
-
Environmental sample (e.g., soil or water from a contaminated site)
-
Mineral Salts Medium (MSM)
-
This compound (3,6-DCC)
-
Sterile flasks and petri dishes
-
Shaking incubator
-
Autoclave
Procedure:
-
Enrichment: a. Prepare MSM broth and sterilize by autoclaving. b. In a sterile flask, add 100 mL of MSM and inoculate with 1-5 g of soil or 5-10 mL of water sample. c. Add 3,6-DCC to a final concentration of 10-50 mg/L. d. Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 7-14 days. e. After incubation, transfer 10 mL of the enrichment culture to a fresh 100 mL of MSM containing 3,6-DCC. f. Repeat this sub-culturing step 3-5 times to enrich for bacteria adapted to 3,6-DCC.
-
Isolation: a. Prepare MSM agar plates containing 3,6-DCC (50-100 mg/L) as the sole carbon source. b. Perform serial dilutions of the final enrichment culture. c. Spread 100 µL of each dilution onto the MSM agar plates. d. Incubate the plates at 25-30°C for 5-10 days, or until colonies appear. e. Pick individual colonies and re-streak them on fresh MSM agar plates with 3,6-DCC to obtain pure cultures.
-
Verification: a. Inoculate the pure isolates into liquid MSM containing 3,6-DCC as the sole carbon source. b. Monitor bacterial growth (e.g., by measuring optical density at 600 nm) and the disappearance of 3,6-DCC over time using HPLC (see Protocol 3).
Protocol 2: Bioremediation Experiment in a Laboratory-Scale Bioreactor
This protocol outlines the setup and operation of a batch bioreactor to assess the bioremediation of this compound by an isolated bacterial strain.
Materials:
-
Benchtop bioreactor (e.g., 2 L capacity)
-
Isolated 3,6-DCC degrading bacterial culture
-
Mineral Salts Medium (MSM)
-
This compound (3,6-DCC) stock solution
-
pH probe, dissolved oxygen (DO) probe, temperature probe
-
Air supply and sterile filters
Procedure:
-
Bioreactor Setup and Sterilization: a. Assemble the bioreactor according to the manufacturer's instructions. b. Add the required volume of MSM to the bioreactor vessel. c. Sterilize the bioreactor with the medium in place by autoclaving.
-
Inoculation and Operation: a. Aseptically inoculate the sterile medium with a pre-culture of the 3,6-DCC degrading bacterium (typically 5-10% v/v). b. Set the temperature (e.g., 25-30°C), pH (e.g., 7.0), and agitation (e.g., 150-200 rpm). c. Provide a sterile air supply to maintain aerobic conditions (DO > 20% saturation). d. Once the culture has reached the exponential growth phase, add a known concentration of 3,6-DCC (e.g., 50-100 mg/L).
-
Monitoring: a. Periodically collect samples from the bioreactor through the sampling port. b. Measure bacterial growth (OD600). c. Analyze the concentration of 3,6-DCC and its potential metabolites using HPLC (see Protocol 3). d. Monitor and record pH, temperature, and DO throughout the experiment.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound in aqueous samples from bioremediation experiments.
References
- 1. Evolutionary Relationship between Chlorocatechol Catabolic Enzymes from Rhodococcus opacus 1CP and Their Counterparts in Proteobacteria: Sequence Divergence and Functional Convergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
Application Notes and Protocols for the Laboratory Synthesis of 3,6-Dichlorocatechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichlorocatechol is a chlorinated aromatic compound of significant interest in various fields of chemical and biological research. It serves as a key metabolite in the microbial degradation of certain industrial pollutants, making it crucial for studies in bioremediation and environmental science. Furthermore, substituted catechols are important structural motifs in medicinal chemistry and drug development. These application notes provide detailed protocols for the laboratory-scale synthesis of this compound, offering two distinct methodologies to accommodate varying starting materials and experimental preferences.
Materials and Methods
General Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene), must be worn at all times.
-
Static electricity discharge should be prevented by grounding equipment.
-
Keep away from heat, sparks, and open flames.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling all chemicals.
Chemicals and Reagents:
A comprehensive list of required chemicals is provided in the data table below, along with their physical properties. All reagents should be of analytical grade or higher.
Instrumentation:
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Melting point apparatus
Experimental Protocols
Protocol 1: Synthesis from 3,6,6-Trichloro-2-hydroxycyclohex-2-en-1-one
This protocol is adapted from a procedure reported by Nishizawa & Satoh (1975a,b) and offers a high-yield synthesis of this compound.
Reaction Scheme:
C₆H₄Cl₃O₂ + Li₂CO₃ → C₆H₄Cl₂O₂
Procedure:
-
To a solution of 3,6,6-Trichloro-2-hydroxycyclohex-2-en-1-one (26 g, 0.12 mol) in dimethylformamide (DMF), add lithium carbonate (13.4 g, 0.18 mol).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent (DMF) is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, for example by recrystallization, to yield this compound.
Characterization Data for the Product:
-
Yield: 86% (18.4 g)[1]
-
Melting Point: 108-109°C[1]
-
¹H NMR (300 MHz, CDCl₃): δ 5.79 (s, 2H), 6.86 (d, J = 2.4 Hz, 2H)[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 118.7, 120.8, 140.6[1]
-
Mass Spectrometry (ESI) m/z (%): 178 (M+, 95), 180 (49), 182 (8)[1]
Protocol 2: Direct Chlorination of Catechol (Alternative Method)
This protocol outlines a general method for the dichlorination of catechol, which can be adapted to synthesize this compound. The regioselectivity of the chlorination can be influenced by the choice of chlorinating agent and reaction conditions. Sulfuryl chloride is a common reagent for this transformation.
Reaction Scheme:
C₆H₆O₂ + 2 SO₂Cl₂ → C₆H₄Cl₂O₂ + 2 SO₂ + 2 HCl
Procedure:
-
In a fume hood, dissolve catechol in a suitable anhydrous inert solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a stoichiometric amount (2 equivalents) of sulfuryl chloride (SO₂Cl₂) dropwise to the cooled catechol solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to isolate the this compound isomer.
Data Presentation
Table 1: Summary of Reagents and Product Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Protocol | Amount Used (per run) | Moles (mol) |
| 3,6,6-Trichloro-2-hydroxycyclohex-2-en-1-one | C₆H₄Cl₃O₂ | ~229.45 | Starting Material | 1 | 26 g | 0.12 |
| Lithium Carbonate | Li₂CO₃ | 73.89 | Reagent | 1 | 13.4 g | 0.18 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | 1 | Sufficient quantity | - |
| Catechol | C₆H₆O₂ | 110.11 | Starting Material | 2 | Stoichiometric | - |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | Chlorinating Agent | 2 | 2 equivalents | - |
| This compound | C₆H₄Cl₂O₂ | 179.00 | Product | 1 & 2 | Yield Dependent | - |
Mandatory Visualization
Experimental Workflow for Protocol 1
Caption: Experimental workflow for the synthesis of this compound from 3,6,6-Trichloro-2-hydroxycyclohex-2-en-1-one.
References
Monitoring Chloride Release During 3,6-Dichlorocatechol Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioremediation of chlorinated aromatic compounds is a significant area of research due to the widespread environmental contamination caused by these recalcitrant pollutants. 3,6-Dichlorocatechol is a key intermediate in the degradation of various chlorinated pesticides and herbicides. Microbial degradation of this compound involves the enzymatic cleavage of the aromatic ring and the subsequent release of chloride ions into the medium. Monitoring the concentration of these released chloride ions provides a direct measure of the dechlorination process and the overall efficiency of the degradation pathway.
This document provides detailed application notes and protocols for three common methods of chloride ion quantification: Ion Chromatography (IC), Spectrophotometry (Mercuric Thiocyanate Method), and Titrimetry (Mohr's Method). These methods are suitable for monitoring chloride release in microbial cultures actively degrading this compound.
Data Presentation: Comparison of Chloride Quantification Methods
The selection of an appropriate method for chloride quantification depends on factors such as required sensitivity, sample matrix, available equipment, and throughput. The following table summarizes the key quantitative parameters for the three detailed methods to facilitate an informed decision.
| Parameter | Ion Chromatography (IC) | Spectrophotometry (Mercuric Thiocyanate) | Titrimetry (Mohr's Method) |
| Principle | Separation of ions based on their affinity to a stationary phase, followed by conductivity detection. | Reaction of chloride with mercuric thiocyanate to release thiocyanate ions, which form a colored complex with ferric ions. | Titration with silver nitrate, where chloride ions precipitate as silver chloride. The endpoint is detected by the formation of a colored silver chromate precipitate. |
| Method Detection Limit (MDL) | 0.02 mg/L[1] | 0.16 µg/mL (0.16 mg/L)[2] | 10 mg/L[3] |
| Limit of Quantification (LOQ) | 3.27 x 10⁻⁴ mmol/L | Not explicitly stated, but typically higher than MDL. | Not explicitly stated, but generally in the tens of mg/L range. |
| Linear Range | 0 - 0.42 mmol/L[4][5] | 0 - 2000 µg/mL (0 - 2000 mg/L) | 10 - 5000 mg/L |
| Potential Interferences | Other anions with similar retention times. | Bromide, iodide, sulfide, and cyanide ions. | Bromide, iodide, sulfide, cyanide, and phosphate ions. |
| Sample Throughput | High (with autosampler) | Moderate to High | Low to Moderate |
| Equipment Cost | High | Low to Moderate | Low |
Experimental Protocols
Sample Preparation from Microbial Culture
-
Collect an aliquot of the microbial culture at desired time points during the degradation of this compound.
-
Centrifuge the aliquot at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Carefully collect the supernatant, which contains the released chloride ions.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
The filtered supernatant is now ready for chloride analysis. Depending on the expected chloride concentration, dilution with deionized water may be necessary to fall within the linear range of the chosen method.
Method 1: Ion Chromatography (IC)
This method offers high sensitivity and selectivity for anion analysis.
Instrumentation:
-
Ion chromatograph equipped with a guard column, a separator column (e.g., Dionex IonPac AS22), a suppressor device, and a conductivity detector.
Reagents:
-
Eluent: Sodium carbonate/sodium bicarbonate solution (e.g., 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃).
-
Regenerant for suppressor (if applicable).
-
Chloride standard solutions (1000 mg/L stock, with serial dilutions for calibration).
Protocol:
-
System Equilibration: Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Calibration: Prepare a series of chloride standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L) by diluting the stock standard. Inject the standards to generate a calibration curve.
-
Sample Analysis: Inject a known volume (e.g., 2-3 mL) of the prepared sample supernatant into the ion chromatograph.
-
Data Acquisition and Analysis: Record the chromatogram and identify the chloride peak based on its retention time, as determined from the standards. Quantify the chloride concentration in the sample by comparing its peak area or height to the calibration curve.
Method 2: Spectrophotometry (Mercuric Thiocyanate Method)
This colorimetric method is a common and relatively inexpensive technique for chloride determination.
Instrumentation:
-
Spectrophotometer capable of measuring absorbance at 480 nm.
Reagents:
-
Mercuric Thiocyanate Solution [Hg(SCN)₂].
-
Ferric Nitrate Solution [Fe(NO₃)₃].
-
Saturated Mercuric Chloride Solution [HgCl₂].
-
Chloride standard solutions.
Protocol:
-
Reaction Setup: To a clean test tube, add a specific volume of the prepared sample supernatant (or diluted sample).
-
Reagent Addition: Add the mercuric thiocyanate solution, followed by the ferric nitrate solution. The chloride ions in the sample will react with mercuric thiocyanate to release thiocyanate ions. These ions then react with ferric ions to form a reddish-orange ferric thiocyanate complex.
-
Incubation: Allow the reaction to proceed for a set amount of time (e.g., 10 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at 480 nm using a spectrophotometer. Use a reagent blank (deionized water instead of sample) to zero the instrument.
-
Quantification: Prepare a standard curve using known concentrations of chloride and determine the concentration of the unknown sample by interpolation.
Method 3: Titrimetry (Mohr's Method)
This classic titration method is robust and does not require expensive instrumentation.
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Erlenmeyer flasks (250 mL)
Reagents:
-
Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.1 M).
-
Potassium Chromate (K₂CrO₄) indicator solution (5% w/v).
-
Sodium Bicarbonate (NaHCO₃) powder.
Protocol:
-
Sample Preparation: Pipette a known volume of the prepared sample supernatant into an Erlenmeyer flask. If the sample is acidic, add a small amount of sodium bicarbonate to adjust the pH to the 7-10 range.
-
Indicator Addition: Add a few drops of the potassium chromate indicator to the sample. The solution should turn a light yellow.
-
Titration: Titrate the sample with the standardized silver nitrate solution while constantly swirling the flask. A white precipitate of silver chloride (AgCl) will form.
-
Endpoint Detection: The endpoint is reached when the first permanent reddish-brown color of silver chromate (Ag₂CrO₄) appears and persists for at least 30 seconds.
-
Calculation: Calculate the chloride concentration using the volume of silver nitrate used, its molarity, and the initial volume of the sample. A blank titration with deionized water should be performed to account for any chloride in the reagents.
Visualization of the Degradation Pathway and Experimental Workflow
Proposed Degradation Pathway of this compound
The following diagram illustrates the enzymatic degradation of this compound by a Pseudomonas species, leading to the release of chloride ions. This pathway involves the ortho-cleavage of the catechol ring.
Caption: Enzymatic degradation pathway of this compound.
Experimental Workflow for Monitoring Chloride Release
This diagram outlines the general workflow from sample collection to data analysis for monitoring chloride release.
Caption: General experimental workflow for monitoring chloride release.
References
- 1. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 2. Determination of chloride ions by reaction with mercury thiocyanate in the absence of iron(III) using a UV-photometric, flow injection method - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. nemi.gov [nemi.gov]
- 4. Ion chromatography as candidate reference method for the determination of chloride in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion chromatography as candidate reference method for the determination of chloride in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Chlorocatechols for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of chlorocatechols prior to analysis by gas chromatography (GC). Proper derivatization is a critical step to enhance the volatility and thermal stability of these polar compounds, thereby improving chromatographic resolution, peak shape, and detection sensitivity.[1][2][3] The two most common and effective derivatization techniques for chlorocatechols and other chlorophenolic compounds are acetylation and silylation .[4][5]
Introduction to Derivatization for GC Analysis
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, polar analytes such as chlorocatechols, which contain hydroxyl functional groups, tend to exhibit poor chromatographic behavior. These compounds can form hydrogen bonds, leading to issues such as poor peak shape (tailing), low volatility, and potential thermal degradation in the hot GC inlet and column.
Derivatization chemically modifies the analyte to create a less polar and more volatile derivative that is more amenable to GC analysis. This process involves replacing the active hydrogens in the hydroxyl groups with a non-polar functional group. For chlorocatechols, this is typically achieved through acetylation or silylation.
Derivatization Methods
Acetylation
Acetylation involves the reaction of the hydroxyl groups of the chlorocatechols with an acetylating agent, typically acetic anhydride, to form ester derivatives. This method is robust and can be performed directly in an aqueous sample matrix (in situ acetylation).
Silylation
Silylation is a common derivatization technique where the active hydrogens of the chlorocatechols are replaced by a trimethylsilyl (TMS) group. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and react with a wide range of polar functional groups. The resulting TMS-ethers are significantly more volatile and less polar than the parent compounds.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the GC analysis of derivatized chlorocatechols. Note that specific retention times and detection limits will vary depending on the specific instrument, column, and operating conditions.
Table 1: Example Gas Chromatography Operating Conditions
| Parameter | Acetylation Derivatization | Silylation Derivatization |
| GC Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | TraceGOLD TG-Dioxin (60 m x 0.25 mm, 0.25 µm) or HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C | 250 °C |
| Carrier Gas | Helium at 1 mL/min | Helium at 1 mL/min |
| Oven Program | 70°C (1 min hold), ramp to 170°C at 10°C/min, then to 280°C at 30°C/min (5 min hold) | Initial 60-90°C, ramp to 280-300°C |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | Mass Spectrometer (MS) |
| Ion Source Temp. (MS) | Not specified | 200-250°C |
Table 2: Example Method Performance Data for Derivatized Chlorophenols
| Compound | Derivatization Method | Limit of Detection (LOD) | Relative Standard Deviation (RSD) |
| Chlorophenols | Acetylation | 0.001-0.005 mg/L | 2.2 - 6.1% |
| 2,4,6-Trichlorophenol | Not Specified | < 0.001 µg/L | < 10% |
| Catechols | Not Specified | < 0.001 µg/L | < 10% (with lower recovery) |
Experimental Protocols
Protocol 1: In Situ Acetylation of Chlorocatechols
This protocol is based on the principles of in situ acetylation, where derivatization occurs directly in the aqueous sample.
Materials:
-
Sample (aqueous, e.g., water sample)
-
Potassium carbonate (K₂CO₃)
-
Acetic anhydride
-
Hexane (or other suitable extraction solvent)
-
Internal standards and surrogates (e.g., 3,4,5-trichlorocatechol-¹³C₆)
-
Glassware: vials, pipettes, separatory funnel
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: To a 300 mL aqueous sample aliquot, add internal standards and surrogates.
-
pH Adjustment: Adjust the sample pH to between 9 and 11.5 using potassium carbonate to form the phenolate ions.
-
Derivatization: Add acetic anhydride to the sample. The phenolate ions will be converted to their acetate derivatives.
-
Extraction: Extract the formed phenolic acetates with hexane.
-
Concentration: Concentrate the hexane extract to a suitable volume.
-
Analysis: Analyze the extract by GC-MS or GC-ECD.
Protocol 2: Silylation of Chlorocatechols
This protocol describes a general procedure for the silylation of chlorocatechols using BSTFA.
Materials:
-
Dried sample extract containing chlorocatechols
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Aprotic solvent (e.g., acetone, pyridine, acetonitrile)
-
Heating block or oven
-
Glassware: reaction vials with screw caps, pipettes
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as water will deactivate the silylating reagent. This can be achieved by evaporating the solvent under a stream of nitrogen.
-
Reagent Addition: To the dried residue in a reaction vial, add an aprotic solvent. Then, add an excess of BSTFA. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point. If needed, a catalyst such as TMCS can be added (e.g., BSTFA + 1% TMCS).
-
Reaction: Tightly cap the vial and heat it to 60-75°C for 30-60 minutes. Reaction times and temperatures may need to be optimized for specific chlorocatechols.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Caption: General workflow for chlorocatechol derivatization and GC analysis.
Caption: Schematic of the gas chromatography analysis process.
References
Troubleshooting & Optimization
Improving extraction efficiency of dichlorocatechols from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of dichlorocatechols from complex matrices.
Troubleshooting Guide
This guide addresses specific issues encountered during the extraction and analysis of dichlorocatechols.
Question: Why am I observing low recovery of dichlorocatechols?
Answer: Low recovery is a common issue, particularly with catechols, due to their polarity and potential for degradation. Several factors can contribute to this problem:
-
Poor Extraction Efficiency: Catechols have been noted for their poor extraction efficiency, with recoveries sometimes below 35% in unoptimized methods.[1]
-
Inappropriate pH: The pH of the sample matrix is critical. For acidic analytes like dichlorocatechols, the sample's pH should be adjusted to at least two units below their pKa to ensure they are in a neutral, non-ionized form, which improves partitioning into an organic solvent.[2]
-
Incorrect Solvent Choice: The extraction solvent must be appropriate for the polarity of the dichlorocatechols. Solvents like ethyl acetate and dichloromethane are commonly used.[3] For Solid Phase Extraction (SPE), the elution solvent must be strong enough to desorb the analytes from the sorbent.
-
Analyte Degradation: Catechols can polymerize or oxidize, especially under ambient or non-acidified conditions.[4][5] Sample preservation by acidification (e.g., to pH < 2 with sulfuric acid) is a crucial step.
-
Incomplete Elution (SPE): In SPE, the elution solvent volume may be insufficient to recover the analytes completely from the cartridge. Using two smaller aliquots of solvent for elution can be more effective than one large volume.
Question: How can I minimize matrix interference in my analysis?
Answer: Complex matrices like soil, wastewater, or biological fluids contain numerous compounds that can interfere with analysis.
-
Choose a Selective Extraction Method: Solid Phase Extraction (SPE) is generally more selective than Liquid-Liquid Extraction (LLE) and can provide a cleaner extract. SPE cartridges come in various chemistries (reversed-phase, normal-phase, ion-exchange) allowing you to tailor the extraction to retain your analyte while washing away interferences.
-
Optimize the Wash Step (SPE): The "wash" step in an SPE protocol is critical for removing co-extracted interferences. Use a solvent that is strong enough to remove impurities but weak enough to leave the dichlorocatechols bound to the sorbent.
-
Sample Pre-treatment: Techniques like filtration or centrifugation can remove particulate matter before extraction. For highly complex samples, a "dilute-and-shoot" approach might be considered if analyte concentrations are high enough, minimizing matrix effects by simple dilution.
Question: My chromatograms show significant peak tailing for dichlorocatechols. What is the cause?
Answer: Peak tailing in gas chromatography (GC) is often observed for polar, active compounds like dichlorocatechols.
-
Analyte-System Interactions: The hydroxyl groups on the catechol structure are polar and can interact with active sites in the GC inlet or on the column itself, leading to poor peak shape.
-
Need for Derivatization: To address this, derivatization is highly recommended. This process chemically modifies the polar hydroxyl groups to make the analyte more volatile and less prone to secondary interactions. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for catechols. A derivatized analyte results in sharper, more symmetrical peaks.
Question: I am seeing inconsistent results and poor reproducibility. What are the likely causes?
Answer: Poor reproducibility can stem from several variables in the sample preparation and analysis workflow.
-
Emulsion Formation (LLE): During liquid-liquid extraction, vigorous shaking can lead to the formation of stable emulsions between the aqueous and organic layers, making phase separation difficult and leading to variable recoveries. To prevent this, use gentle, swirling inversions rather than aggressive shaking. If emulsions do form, techniques like centrifugation or adding salt ("salting-out") can help break them.
-
SPE Cartridge Drying: For non-aqueous elution in SPE, ensuring the cartridge is completely dry before adding the elution solvent is critical. Residual moisture can significantly lower recoveries.
-
Variable Reaction Conditions (Derivatization): Derivatization reactions must be consistent. Ensure accurate timing, temperature control, and the absence of moisture (which can consume the derivatizing reagent).
Frequently Asked Questions (FAQs)
Q1: Which extraction method is better for dichlorocatechols: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A1: Both methods can be effective, but the choice depends on the sample matrix, required cleanup level, and desired throughput.
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LLE is a classic, versatile technique requiring minimal specialized equipment. However, it can be labor-intensive, consume large volumes of organic solvents, and is prone to issues like emulsion formation.
-
SPE is often more efficient, uses significantly less solvent, and can be easily automated for higher throughput. It provides superior sample cleanup by allowing for specific retention of the analyte while interferences are washed away.
The following flowchart can help guide your decision:
Q2: When is derivatization necessary for dichlorocatechol analysis?
A2: Derivatization is almost always necessary when analyzing dichlorocatechols by Gas Chromatography (GC). The polar hydroxyl groups make the parent compounds non-volatile and prone to adsorption onto active sites in the GC system, resulting in poor chromatography. Derivatization converts these polar groups into less polar, more volatile silyl ethers, for example, which are ideal for GC analysis. For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is typically not required for chromatographic separation but may be used to attach a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors.
Q3: What are the key parameters to optimize for an SPE method?
A3: Optimizing an SPE method involves several factors to maximize recovery and minimize interferences.
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Sorbent Selection: Choose a sorbent based on the analyte's properties. For dichlorocatechols in aqueous samples, a reversed-phase sorbent like C18 is common.
-
Sample pH: As with LLE, adjust the sample pH to ensure the dichlorocatechols are in their neutral form for efficient retention on a reversed-phase sorbent.
-
Wash Solvent: The wash step is crucial for removing interferences. The solvent should be strong enough to elute weakly bound matrix components without eluting the dichlorocatechols.
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Elution Solvent: The elution solvent must be strong enough to fully desorb the analytes from the sorbent. A mixture of solvents, like ethyl acetate and methanol, can be effective.
-
Flow Rate: The rate at which the sample is loaded and solvents are passed through the cartridge can impact retention and elution efficiency.
Data Presentation
Table 1: Comparison of Extraction Method Performance for Chlorinated Compounds
| Parameter | Liquid-Liquid Extraction (LLE) | Optimized Solid-Phase Extraction (SPE) | Reference |
| Typical Recovery | Can be low (<35% for catechols) | Often high (>85%) | |
| Relative Standard Deviation (RSD) | Can be >15% due to emulsions | Typically <10% | |
| Solvent Consumption | High | Low (significantly reduced) | |
| Sample Throughput | Low (manual process) | High (can be automated) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Dichlorocatechols in Water
This protocol is a general guideline for extracting dichlorocatechols from water samples using a C18 reversed-phase cartridge.
-
Sample Preparation:
-
To a 500 mL water sample, add concentrated sulfuric acid to adjust the pH to < 2.
-
If required, add an appropriate internal standard.
-
Filter the sample to remove any particulate matter.
-
-
Cartridge Conditioning (Activation):
-
Place a C18 SPE cartridge (e.g., 500 mg) on an extraction manifold.
-
Wash the cartridge with 5 mL of elution solvent (e.g., ethyl acetate).
-
Wash the cartridge with 5 mL of methanol to wet the sorbent.
-
Equilibrate the cartridge with 10 mL of acidified deionized water (pH < 2). Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the prepared 500 mL water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences.
-
Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes. This step is critical to ensure good recovery.
-
-
Elution (Analyte Collection):
-
Place a collection tube under the cartridge.
-
Elute the dichlorocatechols with two 3 mL aliquots of ethyl acetate. Allow the solvent to soak for 1 minute before applying vacuum.
-
The collected eluate is now ready for concentration and analysis.
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Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol describes a common derivatization procedure for catechols.
-
Solvent Evaporation:
-
Take the eluate from the extraction step and evaporate it to dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents.
-
-
Derivatization Reaction:
-
Reconstitute the dry residue in 100 µL of a suitable solvent like acetone or pyridine. Acetone has been shown to accelerate silylation reactions significantly.
-
Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
-
Visualizations
References
Technical Support Center: Overcoming Poor Resolution of Chlorocatechol Isomers in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the chromatographic separation of chlorocatechol isomers. Poor resolution of these isomers, such as 3-chlorocatechol and 4-chlorocatechol, is a common analytical hurdle that can impact the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate chlorocatechol isomers?
Chlorocatechol isomers, like 3-chlorocatechol and 4-chlorocatechol, possess very similar physicochemical properties, including molecular weight, polarity, and pKa values. This similarity leads to comparable interactions with the stationary and mobile phases in chromatographic systems, resulting in close or overlapping elution times and, consequently, poor resolution.
Q2: What are the initial troubleshooting steps when encountering poor resolution of chlorocatechol isomers in HPLC?
When facing co-eluting or poorly resolved chlorocatechol isomer peaks in High-Performance Liquid Chromatography (HPLC), a systematic approach is crucial. Begin by verifying the overall health of your HPLC system, including checking for leaks, ensuring stable pressure, and confirming the column's integrity. Next, focus on the chromatographic method itself. Key initial parameters to investigate are the mobile phase composition (both the organic modifier and the aqueous phase pH) and the column temperature. Small adjustments to these parameters can often significantly impact selectivity and improve separation.
Q3: How does the mobile phase pH affect the separation of chlorocatechol isomers?
The pH of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds like chlorocatechols.[1] The hydroxyl groups of chlorocatechols have pKa values that are influenced by the position of the chlorine atom. By adjusting the mobile phase pH, you can alter the ionization state of the isomers, which in turn affects their hydrophobicity and interaction with a reverse-phase stationary phase. A general guideline is to work at a pH that is at least one to two pH units away from the pKa of the analytes to ensure they are in a single, stable ionic form, which often leads to sharper peaks and better resolution.
Q4: Can changing the column temperature improve the resolution of chlorocatechol isomers?
Yes, adjusting the column temperature can be an effective strategy. Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[2] Increasing the temperature generally leads to sharper peaks and shorter retention times. However, the effect on selectivity can be complex; in some cases, a change in temperature can even alter the elution order of isomers. Therefore, it is a valuable parameter to optimize when modifications to the mobile phase are insufficient.
Q5: For GC analysis of chlorocatechols, what is the most critical parameter to optimize for better resolution?
In Gas Chromatography (GC), the temperature program is the most critical parameter for optimizing the separation of isomers like chlorocatechols.[3][4][5] A slower temperature ramp rate generally provides better resolution for closely eluting compounds. Introducing an isothermal hold at a temperature just below the elution temperature of the isomer pair can also significantly enhance separation.
Troubleshooting Guides
HPLC: Poor Resolution of 3-Chlorocatechol and 4-Chlorocatechol
Issue: Co-elution or inadequate separation between 3-chlorocatechol and 4-chlorocatechol peaks in a reverse-phase HPLC method.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Detailed Steps:
-
Verify HPLC System Performance: Before modifying the method, ensure the HPLC system is functioning correctly. Check for any leaks in the system, ensure the pump is delivering a stable flow rate, and inspect the column for any signs of degradation or blockage.
-
Optimize Mobile Phase Composition:
-
pH Adjustment: The pKa values of chlorocatechol isomers are subtly different. Methodically adjust the pH of the aqueous portion of your mobile phase. For C18 columns, operating in a pH range of 2.5 to 7.5 is generally recommended to ensure column stability. Create a series of mobile phases with incremental pH changes (e.g., 0.2-0.5 pH units) and observe the impact on selectivity and resolution.
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Organic Modifier: The choice of organic solvent can significantly influence selectivity. If you are using acetonitrile (ACN), try switching to methanol (MeOH) or a combination of the two. Methanol is a protic solvent and can offer different interactions with the analytes and the stationary phase compared to the aprotic nature of acetonitrile.
-
-
Optimize Column Temperature:
-
Systematically evaluate the effect of column temperature on the separation. Start at ambient temperature and increase in increments of 5-10°C. Allow the system to equilibrate at each new temperature before injecting your sample. Monitor the retention times and resolution. In some cases, sub-ambient temperatures might also provide improved resolution.
-
-
Evaluate Stationary Phase Chemistry:
-
If the above steps do not yield satisfactory resolution, consider a different stationary phase. While C18 columns are a common starting point, other phases can provide alternative selectivities. For aromatic compounds like chlorocatechols, a phenyl-hexyl or a biphenyl stationary phase might offer beneficial π-π interactions, leading to improved separation.
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GC-MS: Co-elution of Chlorinated Catechol Isomers
Issue: Overlapping peaks of dichlorocatechol or other chlorinated catechol isomers in a GC-MS analysis.
Troubleshooting Workflow:
Caption: A systematic approach for resolving co-eluting GC peaks.
Detailed Steps:
-
Optimize the Oven Temperature Program:
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Reduce the Ramp Rate: A fast temperature ramp can cause closely eluting compounds to co-elute. Decrease the ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) to allow for better separation.
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Introduce an Isothermal Hold: Add a brief isothermal hold in the temperature program just before the elution of the chlorocatechol isomers. This can often improve the resolution of critical pairs.
-
-
Optimize Injection Parameters:
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Injection Mode: If using splitless injection for trace analysis, ensure the splitless time is optimized. A longer splitless time can sometimes lead to broader peaks.
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-
Select a Different GC Column:
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If temperature optimization is insufficient, consider a column with a different stationary phase polarity or a longer column to increase the number of theoretical plates. For polar compounds like chlorocatechols, a mid-polarity column (e.g., a phase containing a percentage of phenyl or cyanopropyl functional groups) may provide better selectivity compared to a non-polar phase.
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Data Presentation
Table 1: GC-MS Retention Times for Selected Chlorinated Phenolic Compounds
| Compound | Retention Time (min) |
| 4-Chlorophenol | 9.7 |
| 2,6-Dichlorophenol | 11.04 |
| 2,4-Dichlorophenol | 11.42 |
| 4-Chloroguaiacol | 12.72 |
| 4-Chlorocatechol | 14.78 |
| 3,4-Dichloroguaiacol | 14.99 |
| 4,5-Dichloroguaiacol | 15.27 |
| 4,6-Dichloroguaiacol | 16.17 |
| 3,4-Dichlorocatechol | 16.32 |
| 2,3,4,6-Tetrachlorophenol | 16.78 |
| 3,4,5-Trichloroguaiacol | 17.07 |
| 3,6-Dichlorocatechol | 17.59 |
| 4,5-Dichlorocatechol | 18.05 |
| 3,4,6-Trichloroguaiacol | 18.48 |
| 3,4,5-Trichlorocatechol | 19.11 |
| 3,4,6-Trichlorocatechol | 20.53 |
| Pentachlorophenol | 20.54 |
| Tetrachloroguaiacol | 21.02 |
| Tetrachlorocatechol | 22.76 |
Data adapted from a GC-MS analysis of chlorophenolics.
Experimental Protocols
Protocol 1: GC-MS Analysis of Chlorocatechols
This protocol is adapted from a method for the analysis of a broad range of chlorophenolic compounds in water.
1. Sample Preparation (Derivatization):
- To an aqueous sample containing chlorocatechols, add a potassium carbonate buffer to adjust the pH.
- Add acetic anhydride as a derivatizing agent. Allow the reaction to proceed for 1 hour.
- Perform a liquid-liquid extraction using hexane.
- Concentrate the organic layer before GC-MS analysis.
2. GC-MS Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: J&W DB-35ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.
- Carrier Gas: Helium at a constant flow rate.
- Inlet: Splitless injection.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 280°C at 10°C/min.
- Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for each chlorocatechol isomer.
Protocol 2: General Approach for HPLC Method Development for Chlorocatechol Isomers
This protocol provides a starting point for developing a reverse-phase HPLC method for separating 3-chlorocatechol and 4-chlorocatechol.
1. Instrumentation and Column:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
- Aqueous Phase: Prepare a buffered aqueous solution. A phosphate or acetate buffer in the pH range of 3-6 is recommended. Adjust the pH carefully using phosphoric acid or acetic acid.
- Organic Phase: HPLC-grade acetonitrile or methanol.
- Initial Mobile Phase Composition: Start with an isocratic elution of 30-40% organic phase in the buffered aqueous phase.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: Start at ambient temperature (e.g., 25°C).
- Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 280 nm).
- Injection Volume: 10-20 µL.
4. Optimization Strategy:
- Inject a standard mixture of 3-chlorocatechol and 4-chlorocatechol.
- If resolution is poor, systematically adjust the percentage of the organic modifier. A lower percentage will increase retention and may improve separation.
- If adjusting the organic modifier is insufficient, systematically vary the pH of the aqueous buffer.
- Evaluate the effect of column temperature in 5-10°C increments.
Protocol 3: Capillary Electrophoresis (CE) for Chlorophenol Isomer Separation
This protocol provides a general framework for the separation of chlorophenol isomers, which can be adapted for chlorocatechols. The separation is based on the differential migration of the ionized isomers in an electric field.
1. Instrumentation and Capillary:
- CE System: A standard CE instrument with a UV detector.
- Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).
2. Buffer and Sample Preparation:
- Running Buffer: A borate or phosphate buffer is commonly used. The pH of the buffer is a critical parameter for optimizing selectivity and should be systematically varied (e.g., from pH 8 to 10).
- Sample Preparation: Dissolve the chlorocatechol isomer standards in the running buffer or a compatible low-ionic-strength solution.
3. Electrophoretic Conditions:
- Voltage: Apply a voltage in the range of 15-30 kV.
- Temperature: Maintain a constant capillary temperature (e.g., 25°C).
- Injection: Hydrodynamic or electrokinetic injection.
- Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).
4. Optimization:
- The primary parameter for optimization is the pH of the running buffer, as it directly influences the charge and electrophoretic mobility of the chlorocatechol isomers.
- The buffer concentration can also be adjusted to modify the electroosmotic flow and migration times.
- The addition of organic modifiers (e.g., methanol or acetonitrile) to the running buffer can also alter selectivity.
References
- 1. How does pH affect the electrophoretic mobility in capillary electrophoresis? | AAT Bioquest [aatbio.com]
- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Technical Support Center: Stabilization of 3,6-Dichlorocatechol in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively stabilize 3,6-Dichlorocatechol in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning brown/dark?
A1: The discoloration of your this compound solution is primarily due to oxidation. Catechols, including this compound, are highly susceptible to oxidation, especially in aqueous environments. This process is accelerated by several factors, including:
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Presence of Oxygen: Dissolved oxygen in the solvent is a major driver of oxidation.
-
High pH: Neutral to alkaline conditions (pH > 7) significantly increase the rate of autoxidation.[1][2]
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Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of catechols.[1]
-
Exposure to Light: Light can induce and accelerate the oxidation process.[1]
The brown color is due to the formation of o-quinones and subsequent polymerization products.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
A2: The primary degradation pathway is the oxidation of the catechol's hydroxyl groups to form a highly reactive o-quinone intermediate. This intermediate can then undergo further reactions, including polymerization, leading to the observed discoloration and loss of the active compound.
Q3: At what pH is this compound most stable?
A3: Catechols are generally more stable in slightly acidic conditions. For catechols, a pH range of 4-6 is often recommended to minimize oxidation.[1] While specific data for this compound is limited, this acidic pH range is a good starting point for enhancing its stability.
Q4: What types of stabilizing agents can be used?
A4: Several types of stabilizing agents can be employed to prevent the oxidation of this compound:
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Antioxidants/Oxygen Scavengers: These compounds are preferentially oxidized, thereby protecting the catechol. Common examples include ascorbic acid and sodium metabisulfite.
-
Chelating Agents: These agents, such as ethylenediaminetetraacetic acid (EDTA), bind to and inactivate catalytic metal ions.
-
Acidifying Agents: Adjusting the pH to the acidic range (4-6) with buffers like citrate or acetate can significantly slow down oxidation. Citrate buffers are particularly useful as citrate itself can act as a chelating agent.
Q5: How should I store my this compound solutions?
A5: For optimal stability, aqueous solutions of this compound should be stored:
-
Under an Inert Atmosphere: Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize dissolved oxygen.
-
Protected from Light: Use amber vials or wrap the container in aluminum foil.
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At Low Temperatures: Refrigeration (2-8 °C) or freezing can slow down the degradation rate.
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In an Acidic Buffer: As mentioned, a pH between 4 and 6 is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns brown/dark immediately upon dissolving this compound. | 1. High oxygen content in the solvent.2. High pH of the solvent.3. Presence of metal ion contaminants. | 1. Use degassed solvents (See Experimental Protocol 1).2. Prepare the solution in a slightly acidic buffer (e.g., pH 4-6 citrate or acetate buffer).3. Use high-purity, metal-free water and acid-washed glassware. Consider adding a chelating agent like EDTA (0.1-1 mM). |
| Solution is initially clear but darkens over a short period (minutes to hours). | 1. Gradual oxygen ingress.2. Light-induced oxidation.3. Sub-optimal pH. | 1. Work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).2. Protect the solution from light by using amber vials or wrapping containers in foil.3. Verify and adjust the pH of the solution to be within the 4-6 range. |
| The addition of an antioxidant (e.g., ascorbic acid) does not prevent discoloration. | 1. Insufficient concentration of the antioxidant.2. The antioxidant itself is degrading.3. The primary degradation is not solely due to oxidation. | 1. Increase the concentration of the antioxidant. A molar excess relative to this compound is recommended.2. Prepare fresh antioxidant solutions. Ascorbic acid solutions can also be unstable.3. While less common in typical lab settings, consider other potential degradation pathways if the solution is complex (e.g., enzymatic degradation in biological samples). |
| Precipitate forms in the solution over time. | Polymerization of oxidation products. | This indicates that significant oxidation has already occurred. The solution is likely unusable for most applications. Prepare a fresh solution using the preventative measures outlined in this guide. |
| Inconsistent experimental results. | Degradation of this compound during the experiment. | 1. Prepare fresh solutions of this compound immediately before each experiment.2. Maintain a stabilized environment throughout the experiment (e.g., inert atmosphere, controlled pH, protection from light).3. Regularly check the purity and concentration of your stock solution using an analytical method like HPLC (See Experimental Protocol 2). |
Data Presentation: Factors Affecting Catechol Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH 4-6) | More Stable | Use a citrate or acetate buffer in this range. |
| Neutral (pH 7) | Moderately Stable | Avoid if possible; oxidation rate increases. | |
| Alkaline (pH > 7) | Unstable | Avoid; rapid oxidation occurs. | |
| Atmosphere | Ambient Air | Unstable | Minimize exposure. |
| Inert (Nitrogen or Argon) | More Stable | Prepare and store solutions under an inert atmosphere. | |
| Additives | None | Prone to rapid oxidation | Use stabilizing agents. |
| Ascorbic Acid | Significantly more stable | Add a molar excess of ascorbic acid. | |
| Sodium Metabisulfite | Significantly more stable | An effective oxygen scavenger. | |
| EDTA | More stable (if metal ions are present) | Add 0.1-1 mM EDTA to chelate catalytic metal ions. | |
| Light | Exposed to Light | Less Stable | Protect solutions from light at all times. |
| Protected from Light | More Stable | Use amber vials or foil wrapping. | |
| Temperature | Room Temperature | Less Stable | Store at lower temperatures. |
| Refrigerated (2-8 °C) | More Stable | Recommended for short-term storage. | |
| Frozen (< 0 °C) | Most Stable | Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity, deionized water (metal-free)
-
Ascorbic acid
-
0.5 M Citrate buffer (pH 5.0)
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Nitrogen or argon gas supply
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Schlenk flask or a vial with a rubber septum
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Syringes and needles
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Amber glass storage vials
Procedure:
-
Prepare the Stabilizing Buffer: In a suitable flask, prepare the desired volume of 0.1 M citrate buffer (pH 5.0) containing 1 mM ascorbic acid.
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Degas the Buffer: Sparge the buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
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Weighing this compound: Briefly flush a weighing boat and spatula with inert gas. Quickly weigh the required amount of this compound. Note: Minimize exposure to air.
-
Dissolution under Inert Atmosphere: Transfer the weighed this compound to a clean, dry Schlenk flask or a vial sealed with a rubber septum.
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Add Degassed Buffer: Using a cannula or a gas-tight syringe, transfer the required volume of the degassed stabilizing buffer to the flask containing the this compound.
-
Dissolve and Store: Gently swirl the flask until the solid is completely dissolved. Store the solution in sealed amber vials under an inert atmosphere at 2-8 °C.
Protocol 2: Assessment of this compound Stability
This protocol outlines two common methods for monitoring the stability of your this compound solution over time.
A. UV-Vis Spectrophotometry (Rapid Assessment)
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Principle: This method monitors the increase in absorbance in the visible range (around 390-450 nm), which corresponds to the formation of colored oxidation products (o-quinones). The decrease in the characteristic UV absorbance of the catechol (around 280 nm) can also be tracked.
-
Methodology:
-
Prepare a stabilized solution of this compound as described in Protocol 1.
-
Immediately after preparation (t=0), take an aliquot, dilute it to a suitable concentration with the stabilizing buffer, and record its UV-Vis spectrum from 200 to 600 nm.
-
Store the stock solution under the desired conditions (e.g., at room temperature, refrigerated, exposed to light, etc.).
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At regular time intervals (e.g., 1, 4, 8, 24 hours), take another aliquot, dilute it in the same way, and record its UV-Vis spectrum.
-
Compare the spectra over time. An increase in absorbance around 390-450 nm indicates oxidation.
-
B. High-Performance Liquid Chromatography (HPLC) (Quantitative Analysis)
-
Principle: HPLC allows for the separation and quantification of the parent this compound from its degradation products. This provides a more accurate measure of the remaining concentration of the active compound. The following is a starting method adapted from a method for a related compound, 4,5-Dichlorocatechol.
-
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm.
-
Column Temperature: 30 °C.
-
-
Methodology:
-
Prepare a stabilized stock solution of this compound.
-
At t=0, dilute an aliquot to a known concentration within the linear range of the instrument and inject it into the HPLC system to determine the initial peak area.
-
Store the stock solution under the test conditions.
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At subsequent time points, take aliquots, dilute them in the same manner, and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area.
-
Visualizations
Caption: Workflow for the preparation of a stabilized this compound solution.
Caption: Troubleshooting logic for stabilizing this compound solutions.
References
Troubleshooting low yield in 3,6-Dichlorocatechol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3,6-Dichlorocatechol, particularly focusing on issues of low yield.
Troubleshooting Guide
Low yield in the synthesis of this compound is a common issue that can arise from several factors, including lack of regioselectivity, incomplete reaction, and product degradation. This guide provides a systematic approach to identifying and resolving these problems.
Issue 1: Low Yield of the Desired this compound Isomer
Question: My reaction produces a mixture of chlorinated catechols, with a low proportion of the desired 3,6-isomer. How can I improve the regioselectivity?
Answer: The direct chlorination of catechol is an electrophilic aromatic substitution reaction. The hydroxyl groups are activating and ortho-, para-directing. This inherent reactivity profile often leads to a mixture of isomers, including 4-chlorocatechol, 4,5-dichlorocatechol, and the desired this compound.
Troubleshooting Steps:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a common chlorinating agent for this reaction. Its reactivity can be modulated to improve selectivity.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can enhance selectivity by reducing the rate of competing side reactions.
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Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents are generally preferred.
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Catalyst-Tuned Chlorination: Recent studies have shown that the regioselectivity of phenol chlorination can be significantly influenced by the use of specific catalysts.[1] For instance, certain organocatalysts can favor ortho-chlorination.[1] Experimenting with different catalysts may steer the reaction towards the desired 3,6-isomer.
Logical Workflow for Troubleshooting Low Regioselectivity
Caption: Troubleshooting workflow for low regioselectivity.
Issue 2: Incomplete Reaction
Question: My reaction seems to stop before all the starting material is consumed, leading to a low yield. What could be the cause?
Answer: Incomplete reactions can be due to several factors, including insufficient reagent, poor reagent quality, or deactivation of the starting material or catalyst.
Troubleshooting Steps:
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Stoichiometry: Ensure that at least two equivalents of the chlorinating agent are used for the dichlorination of catechol. A slight excess may be beneficial.
-
Reagent Quality: Use freshly opened or properly stored sulfuryl chloride. Over time, it can decompose, leading to reduced reactivity.
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Reaction Time and Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. It may be necessary to allow the reaction to proceed for a longer duration at a controlled low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Issue 3: Product Degradation During Workup and Purification
Question: I seem to be losing a significant amount of my product during the workup and purification steps. Why is this happening and how can I prevent it?
Answer: Catechols are susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored byproducts and a reduction in yield.
Troubleshooting Steps:
-
Quenching: The reaction is typically quenched with a mild base, such as a saturated sodium bicarbonate solution, to neutralize excess acid. Avoid using strong bases.
-
Extraction: Perform the extraction promptly and with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification:
-
Column Chromatography: Silica gel column chromatography is a common method for separating chlorinated catechol isomers. A non-polar eluent system is recommended.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
-
-
Atmosphere: To minimize oxidation, consider performing the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
Experimental Protocol: Synthesis of this compound (Adapted)
-
Materials:
-
Catechol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
In a fume hood, dissolve catechol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add at least two equivalents of sulfuryl chloride dropwise to the cooled catechol solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate the this compound isomer.
-
Q2: What are the common byproducts in this reaction?
A2: The primary byproducts are other chlorinated isomers of catechol, such as 4-chlorocatechol and 4,5-dichlorocatechol. Over-chlorination can also occur, leading to tri- and tetrachlorinated catechols. Additionally, oxidation of the catechol ring can produce quinone-type byproducts.
Q3: How can I analyze the product mixture to determine the isomer ratio?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the different chlorinated catechol isomers in your product mixture. Derivatization of the hydroxyl groups may be necessary for optimal GC performance.
Q4: What are the safety precautions for this synthesis?
A4: Sulfuryl chloride is corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Catechol and its chlorinated derivatives are toxic and should be handled with care.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the reaction outcome.
| Parameter | Condition | Expected Impact on this compound Yield | Rationale |
| Temperature | Low (0-5 °C) | Increased | Favors kinetic control, potentially increasing selectivity for the less sterically hindered positions. |
| High | Decreased | Promotes side reactions and the formation of thermodynamically more stable isomers. | |
| Stoichiometry (SO₂Cl₂:Catechol) | < 2:1 | Low | Insufficient chlorinating agent for dichlorination. |
| 2:1 - 2.2:1 | Optimal | Provides sufficient reagent for dichlorination without excessive over-chlorination. | |
| > 2.2:1 | Decreased | Increases the likelihood of forming tri- and tetrachlorinated byproducts. | |
| Catalyst | None | Moderate | Relies on the inherent reactivity of catechol. |
| Lewis Acid (e.g., AlCl₃) | Variable | Can increase the rate of reaction but may decrease selectivity. | |
| Organocatalyst | Potentially Increased | Certain catalysts can direct chlorination to the ortho positions. |
Signaling Pathways and Experimental Workflows
Chemical Synthesis Pathway of this compound
Caption: Synthesis of this compound from catechol.
References
- 1. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Culture Conditions for 1,4-Dichlorobenzene Degrading Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biodegradation of 1,4-dichlorobenzene (1,4-DCB).
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of 1,4-DCB degrading bacteria and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or slow degradation of 1,4-DCB | Inappropriate culture conditions (pH, temperature). | Optimize pH and temperature. Studies on related chlorinated aromatic degradation suggest optimal pH is often around 7.0-7.5 and temperature between 30-37°C[1][2]. |
| Nutrient limitation in the medium. | Ensure the mineral salts medium contains all essential nutrients. A typical Mineral Salts Broth (MSB) includes sources of nitrogen, phosphorus, magnesium, and trace elements[1]. | |
| Low bioavailability of 1,4-DCB. | 1,4-DCB is volatile. Ensure culture vessels are properly sealed. Supplying 1,4-DCB in the vapor phase can be an effective method[1][3]. | |
| Toxicity of 1,4-DCB at high concentrations. | Start with lower concentrations of 1,4-DCB and gradually increase as the culture adapts. High concentrations can inhibit microbial activity. | |
| Absence of competent degrading microorganisms. | The inoculum source may lack bacteria with the necessary catabolic genes. Enrichment cultures from contaminated sites are a common source for isolating potent degraders. | |
| Inconsistent degradation rates | Fluctuation in culture conditions. | Maintain consistent pH, temperature, and agitation. Use buffered media to prevent pH shifts due to metabolic byproducts. |
| Loss of degrading plasmids. | Some degradation pathways are encoded on plasmids which can be lost during subculturing without selective pressure. Periodically confirm the presence of 1,4-DCB. | |
| Difficulty isolating pure cultures | Slow growth of 1,4-DCB degraders. | Enrichment cultures can take a significant amount of time, sometimes months, before degradation is observed and pure cultures can be isolated. Be patient and perform regular subculturing. |
| Inappropriate plating medium. | Use a minimal salts medium with 1,4-DCB as the sole carbon source for plating to select for desired colonies. |
Frequently Asked Questions (FAQs)
1. What are the key environmental factors to optimize for 1,4-DCB degradation?
The key factors include pH, temperature, nutrient availability, and aeration. The optimal conditions can vary between different bacterial strains.
2. What is a typical composition for a minimal salts medium for cultivating 1,4-DCB degrading bacteria?
A commonly used medium is a Mineral Salts Broth (MSB) with a pH of 7.0. A representative composition per liter is:
-
MgSO₄·7H₂O: 112 mg
-
ZnSO₄·7H₂O: 5 mg
-
Na₂MoO₄·2H₂O: 2.5 mg
-
KH₂PO₄: 340 mg
-
Na₂HPO₄·7H₂O: 670 mg
-
CaCl₂: 14 mg
-
FeCl₃: 0.13 mg
-
NH₄Cl: 0.5 g
3. Which bacterial genera are known to degrade 1,4-DCB?
Several genera have been identified, including Pseudomonas, Alcaligenes, and Xanthobacter. These are often isolated from contaminated soil or sludge.
4. How can I monitor the degradation of 1,4-DCB?
Degradation can be monitored by:
-
Measuring the disappearance of 1,4-DCB using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Quantifying the release of chloride ions into the medium, which should be stoichiometric with 1,4-DCB degradation.
-
Using spectrophotometric methods.
5. What is the typical aerobic degradation pathway for 1,4-DCB?
The aerobic degradation of 1,4-DCB is typically initiated by a dioxygenase enzyme that converts it to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. This is then dehydrogenated to 3,6-dichlorocatechol. The aromatic ring is subsequently cleaved via an ortho-pathway, leading to intermediates like 2,5-dichloro-cis,cis-muconate, which are further metabolized.
Quantitative Data Summary
Table 1: Optimal Culture Conditions for Degradation of Chlorinated Aromatic Compounds
| Parameter | Bacterium | Compound | Optimal Value | Reference |
| pH | Pseudomonas sp. | 1,4-Dichlorobenzene | 7.0 | |
| Corynebacterium jeikeium | 3,4-Dichlorobenzoic Acid | 7.5 | ||
| Temperature | Alcaligenes sp. strain A175 | 1,4-Dichlorobenzene | 30°C | |
| Corynebacterium jeikeium | 3,4-Dichlorobenzoic Acid | 37°C | ||
| Agitation | Corynebacterium jeikeium | 3,4-Dichlorobenzoic Acid | 150 rpm |
Experimental Protocols
1. Protocol for Enrichment and Isolation of 1,4-DCB Degrading Bacteria
-
Inoculum Source: Collect soil or sludge from a site contaminated with chlorinated aromatic compounds.
-
Enrichment Medium: Prepare a mineral salts medium (MSB) with 1,4-DCB as the sole carbon and energy source.
-
Enrichment: Add a small amount of the inoculum to the enrichment medium in a sealed flask. Supply 1,4-DCB in the vapor phase by placing crystals in a small, open tube within the flask to avoid direct contact with the liquid medium.
-
Incubation: Incubate at 30°C on a rotary shaker.
-
Subculturing: Periodically transfer a small aliquot of the culture to fresh enrichment medium. This process may take several weeks to months.
-
Isolation: Once degradation is consistently observed (e.g., by monitoring chloride release), perform serial dilutions and plate on MSB agar plates with 1,4-DCB supplied in the vapor phase to obtain isolated colonies.
-
Characterization: Identify the isolated strains based on morphological and genetic characteristics.
2. Protocol for 1,4-DCB Degradation Assay
-
Prepare Inoculum: Grow the isolated bacterial strain in a suitable medium (e.g., MSB with a supplementary carbon source like succinate, followed by induction with 1,4-DCB).
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with a phosphate buffer (e.g., 50 mM, pH 7.0), and resuspend them in the same buffer.
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Reaction Setup: In sealed glass vials, add the washed cell suspension to a chloride-free MSB.
-
Substrate Addition: Add a known concentration of 1,4-DCB.
-
Incubation: Incubate the vials at the optimal temperature and agitation.
-
Sampling: At regular time intervals, withdraw samples for analysis.
-
Analysis:
-
For 1,4-DCB concentration: Extract the sample with a suitable solvent (e.g., hexane) and analyze using GC-MS or HPLC.
-
For chloride release: Centrifuge the sample to remove cells and measure the chloride concentration in the supernatant using ion chromatography.
-
Visualizations
References
Technical Support Center: Overcoming Enzyme Inactivation in Chlorocatechol Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with enzyme inactivation during the biodegradation of chlorocatechols.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes involved in chlorocatechol degradation, and which are most susceptible to inactivation?
A1: The key enzymes in chlorocatechol degradation pathways are:
-
Catechol 1,2-Dioxygenase (C12O): Involved in the ortho-cleavage pathway.
-
Catechol 2,3-Dioxygenase (C23O): Central to the meta-cleavage pathway. These enzymes are particularly susceptible to inactivation by chlorocatechols.[1][2][3]
-
Chloromuconate Cycloisomerase: A key enzyme in the modified ortho-cleavage pathway responsible for dehalogenation.[4][5]
-
Dienelactone Hydrolase: Catalyzes the hydrolysis of dienelactones to maleylacetate.
Catechol 2,3-dioxygenases are frequently reported to be inactivated by 3-chlorocatechol through a mechanism known as suicide inactivation.
Q2: What is "suicide inactivation," and how does it affect my experiments?
A2: Suicide inactivation is a mechanism where the enzyme converts a substrate analog (in this case, a chlorocatechol) into a highly reactive intermediate. This reactive product then irreversibly binds to the enzyme, leading to its permanent inactivation. For example, catechol 2,3-dioxygenase can convert 3-chlorocatechol into a reactive acyl halide, which then deactivates the enzyme. This phenomenon can lead to a rapid loss of enzymatic activity in your experiments, resulting in incomplete degradation of the target compound.
Q3: My enzyme activity is decreasing over time when degrading 3-chlorocatechol. What could be the cause?
A3: A time-dependent loss of enzyme activity during 3-chlorocatechol degradation is a classic sign of suicide inactivation, particularly if you are using a catechol 2,3-dioxygenase. Other potential causes include:
-
Competitive Inhibition: The chlorocatechol may be competing with the natural substrate for the enzyme's active site.
-
Product Inhibition: The accumulation of degradation products may be inhibiting the enzyme.
-
Depletion of Cofactors: Some dioxygenases require Fe(II) for activity, which can be removed by chelating agents or lost during the reaction.
Q4: Can enzyme inactivation by chlorocatechols be reversed?
A4: In some cases, inactivation can be reversed. For certain catechol 2,3-dioxygenases, inactivation by 3-chlorocatechol has been shown to be due to the removal of the essential iron cofactor. In such instances, the enzyme activity can be restored by adding ferrous iron (Fe²⁺) and a reducing agent like dithiothreitol (DTT). However, inactivation caused by the covalent modification of the enzyme by a reactive intermediate (suicide inactivation) is generally irreversible.
Troubleshooting Guides
Issue 1: Rapid Loss of Dioxygenase Activity with 3-Chlorocatechol
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suicide Inactivation of Catechol 2,3-Dioxygenase | 1. Use an enzyme known to be resistant to 3-chlorocatechol, such as the chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31. 2. Switch to a ortho-cleavage pathway by using a catechol 1,2-dioxygenase. | Sustained enzyme activity and complete degradation of 3-chlorocatechol. |
| Competitive Inhibition | 1. Determine the inhibition constant (Ki) for the chlorocatechol. 2. Increase the concentration of the primary substrate if co-metabolism is occurring. | Reduced impact of the inhibitor on the overall reaction rate. |
| Iron Cofactor Removal | 1. Supplement the reaction buffer with ferrous sulfate (FeSO₄) and a reducing agent (e.g., DTT). 2. Perform dialysis against a buffer containing Fe²⁺ and a reducing agent to attempt reactivation of the inactivated enzyme. | Partial or full restoration of enzyme activity. |
Issue 2: Incomplete Degradation of Chlorinated Aromatics
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of a Dead-End Product | In some meta-cleavage pathways, 3-chlorocatechol degradation can lead to the formation of a toxic, dead-end product. Analyze reaction intermediates using techniques like HPLC or GC-MS to identify any accumulating byproducts. | Identification of the problematic intermediate, which can guide the selection of a more appropriate degradation pathway or enzyme. |
| Inefficient Dehalogenation | The chloromuconate cycloisomerase may not be efficient at removing the chlorine substituent from the muconate intermediate. Use a bacterial strain or enzyme system known to possess a highly active chloromuconate cycloisomerase. | Complete dehalogenation and mineralization of the chlorocatechol. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and buffer composition. The optimal conditions for chlorinated substrates may differ from those for non-chlorinated ones. | Improved enzyme stability and overall degradation efficiency. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Catechol 2,3-Dioxygenase Inactivation by Halogenated Catechols
| Inhibitor | Enzyme Source | Ki (µM) | k₂ (s⁻¹) | Reference |
| 3-Chlorocatechol | Pseudomonas putida | 0.14 | - | |
| 4-Chlorocatechol | Pseudomonas putida | 50 | - | |
| 3-Chlorocatechol | Pseudomonas putida mt-2 | 23 | 1.62 x 10⁻³ | |
| 3-Fluorocatechol | Pseudomonas putida mt-2 | 17 | 2.38 x 10⁻³ |
Table 2: Michaelis-Menten Constants (Km) for Various Dioxygenases
| Substrate | Enzyme | Km (µM) | Reference |
| 3-Methylcatechol | Catechol 2,3-Dioxygenase (P. putida) | 10.6 | |
| Catechol | Catechol 2,3-Dioxygenase (P. putida) | 22.0 | |
| Catechol | Catechol 1,2-Dioxygenase (P. stutzeri) | 13.2 |
Detailed Experimental Protocols
Protocol 1: Assay for Catechol 2,3-Dioxygenase Activity
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Prepare Assay Mixture: In a 1 mL cuvette, combine 50 mM potassium phosphate buffer (pH 7.5), 0.1 mM substrate (e.g., catechol or 3-methylcatechol), and purified or crude enzyme extract.
-
Initiate Reaction: Start the reaction by adding the enzyme to the mixture.
-
Monitor Product Formation: Immediately measure the increase in absorbance at the wavelength corresponding to the ring-cleavage product. For example, the product of catechol cleavage can be monitored at 375 nm.
-
Calculate Activity: Use the molar extinction coefficient of the product to calculate the rate of product formation. One unit of activity is typically defined as the amount of enzyme that forms 1 µmol of product per minute.
Protocol 2: Measurement of Suicide Inactivation Kinetics
-
Pre-incubation: Incubate the catechol 2,3-dioxygenase with the inactivating substrate (e.g., 3-chlorocatechol) in an oxygen-dependent manner.
-
Time-course Sampling: At various time points, withdraw an aliquot of the incubation mixture.
-
Assay Residual Activity: Immediately dilute the aliquot into the standard catechol 2,3-dioxygenase activity assay (Protocol 1) containing a saturating concentration of a non-inactivating substrate (e.g., catechol).
-
Data Analysis: Plot the natural logarithm of the residual enzyme activity against the incubation time. The slope of this plot will give the pseudo-first-order rate constant of inactivation (kobs).
-
Determine Kinetic Parameters: Repeat the experiment at different concentrations of the inactivating substrate to determine the inactivation parameters Ki and k₂.
Protocol 3: Reactivation of Iron-Depleted Dioxygenase
-
Inactivate the Enzyme: Incubate the catechol 2,3-dioxygenase with an inhibitor known to chelate iron, such as 3-chlorocatechol or Tiron.
-
Remove the Inhibitor: Remove the inhibitor from the inactivated enzyme solution by dialysis against a 50 mM Tris-HCl buffer (pH 6.8) containing 10% (v/v) acetone.
-
Reactivation: To the dialyzed, inactive enzyme, add ferrous sulfate (FeSO₄) to a final concentration of 1 mM and a reducing agent such as dithiothreitol (DTT) to 5 mM.
-
Assay for Restored Activity: After a suitable incubation period, assay the enzyme activity using Protocol 1 to quantify the extent of reactivation.
Visualizations
Caption: Overview of Ortho- and Meta-Cleavage Pathways for Chlorocatechol.
Caption: Troubleshooting Logic for Enzyme Inactivation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Catalytic Properties of the 3-Chlorocatechol-Oxidizing 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from Sphingomonas sp. Strain BN6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of 3-Chlorocatechol by Various Catechol 2,3-Dioxygenases and Sequence Analysis of the Chlorocatechol Dioxygenase Region of Pseudomonas putida GJ31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of 2-Chlorotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Gene Cluster Involved in 4-Chlorocatechol Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3,6-Dichlorocatechol in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 3,6-Dichlorocatechol in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound in environmental samples?
A1: The most prevalent and effective methods for the analysis of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Both techniques offer high sensitivity and selectivity, crucial for complex environmental matrices. GC-MS often requires a derivatization step to improve the volatility and thermal stability of the analyte.[3][4] LC-MS/MS can often analyze the compound directly, simplifying the sample preparation process.[5]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a critical step in the GC-MS analysis of polar compounds like this compound. It converts the polar hydroxyl groups into less polar, more volatile derivatives. This enhances the compound's thermal stability, improves its chromatographic peak shape, and increases its sensitivity by providing a more specific mass spectrum for detection. A common derivatizing agent is acetic anhydride.
Q3: What are the key challenges in analyzing this compound in soil and water samples?
A3: Key challenges include the low concentrations at which the compound may be present, potential interference from complex sample matrices, and the compound's polarity which can affect extraction efficiency and chromatographic performance. Sample preparation is crucial to remove interfering substances and concentrate the analyte to detectable levels.
Q4: How can I improve the detection limits for this compound?
A4: To improve detection limits, consider the following:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) for pre-concentration and cleanup of water samples. For soil samples, use efficient extraction techniques like Soxhlet extraction or pressurized liquid extraction.
-
Enhance Derivatization (for GC-MS): Ensure the derivatization reaction goes to completion for maximum signal intensity.
-
Instrumental Parameters: For GC-MS, use a high-efficiency capillary column and operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity. For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters and MRM transitions.
-
Use of Advanced Instrumentation: Triple quadrupole mass spectrometers (GC-MS/MS or LC-MS/MS) offer significantly lower detection limits compared to single quadrupole instruments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
GC-MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column. - Incomplete derivatization. - Column contamination. | - Use a deactivated inlet liner and a high-quality, inert GC column. - Optimize derivatization conditions (reagent volume, temperature, and time). - Bake out the column or trim the first few centimeters. |
| Low or No Signal | - Inefficient extraction or derivatization. - Degradation of the analyte in the injector. - Leak in the GC system. - Contaminated ion source. | - Verify the efficiency of your extraction and derivatization with a spiked sample. - Lower the injector temperature. - Perform a leak check of the entire GC system. - Clean the MS ion source. |
| Poor Reproducibility | - Inconsistent injection volume. - Variability in sample preparation. - Fluctuations in instrument conditions. | - Use an autosampler for precise injections. - Ensure consistent sample handling and derivatization for all samples and standards. - Allow the instrument to stabilize before analysis. |
| Baseline Noise or Drift | - Contaminated carrier gas or solvent. - Column bleed. - Contaminated GC-MS system. | - Use high-purity gas and solvents. - Condition the column according to the manufacturer's instructions. - Clean the injector and detector. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement | - Co-eluting matrix components interfering with the ionization process. | - Improve sample cleanup using solid-phase extraction (SPE). - Optimize chromatographic separation to resolve the analyte from interfering compounds. - Use an isotopically labeled internal standard to compensate for matrix effects. |
| Low Sensitivity | - Suboptimal ESI source parameters (e.g., spray voltage, gas flow, temperature). - Inefficient mobile phase composition. - Incorrect MRM transitions. | - Tune the ESI source for maximum signal intensity of this compound. - Adjust the mobile phase pH and organic solvent content. - Optimize the precursor and product ion masses and collision energy for the MRM transitions. |
| Peak Tailing | - Secondary interactions with the stationary phase or system components. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a column with a different stationary phase. - Replace the analytical column. |
| Clogged System | - Particulate matter from unfiltered samples. - Precipitation of buffer salts in the mobile phase. | - Filter all samples and mobile phases before use. - Ensure mobile phase components are fully dissolved and compatible. - Flush the system regularly. |
Quantitative Data Summary
The following table summarizes typical detection limits for chlorophenolic compounds, including catechols, using different analytical techniques. These values can serve as a benchmark for method development.
| Analytical Method | Analyte Class | Matrix | Method Detection Limit (MDL) | Reference |
| GC-MS/MS | Chlorophenolics (including catechols) | Water | < 0.001 µg/L | |
| LC-MS/MS | Pharmaceuticals and other organic contaminants | Water | 0.1-8.4 ng/mL | |
| LC-MS/MS | Phenols | Drinking Water | 0.008 µg/L (equivalent in test water after 50x concentration) |
Experimental Protocols
GC-MS Method for this compound in Water
1.1. Sample Preparation (Extraction and Derivatization)
-
To an 800 mL water sample in a 1 L separatory funnel, add an internal standard.
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Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride. Let the solution sit for 1 hour for derivatization.
-
Add 100 mL of hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the hexane extraction two more times, combining all organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL.
1.2. GC-MS Instrumental Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 40°C (hold for 3 min), then ramp at 5°C/min to 280°C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
LC-MS/MS Method for this compound in Water
2.1. Sample Preparation (Solid-Phase Extraction)
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Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load 500 mL of the water sample onto the SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water to remove interferences.
-
Elute the retained analytes with an appropriate solvent like acetonitrile or methanol.
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
2.2. LC-MS/MS Instrumental Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Kinetex C18 column (100 × 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.5 mL/min.
-
MS/MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Workflow for GC-MS analysis of this compound in water.
Caption: Workflow for LC-MS/MS analysis of this compound in water.
Caption: General troubleshooting logic for chromatographic analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 5. shimadzu.com [shimadzu.com]
Resolving analytical interference in 3,6-Dichlorocatechol measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical interference during the measurement of 3,6-Dichlorocatechol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Question: My chromatogram for this compound shows significant peak tailing, but the solvent standard looks fine. What is causing this and how can I fix it?
Answer:
Peak tailing for polar compounds like this compound is a common issue in Gas Chromatography (GC) and is often exacerbated by matrix effects. The primary causes are secondary interactions with active sites in the GC system or issues with the derivatization process.
Common Causes and Solutions:
-
Active Sites in the GC Inlet or Column: Free silanol groups in the injector liner or the analytical column can interact with the hydroxyl groups of the catechol, causing peak tailing.
-
Solution 1: Inlet Maintenance: Regularly replace the inlet liner with a deactivated one. Using a liner with glass wool can help trap non-volatile matrix components.
-
Solution 2: Column Maintenance: If the problem persists, it may indicate contamination at the head of the analytical column. Trimming a small portion (e.g., 10-20 cm) from the front of the column can remove active sites.
-
-
Incomplete Derivatization: For GC-MS analysis, derivatization of the polar hydroxyl groups is crucial for good peak shape and volatility. Incomplete derivatization can lead to tailing.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in GC-MS analysis.
Issue 2: Low and Inconsistent Recoveries due to Matrix Effects
Question: I am experiencing low and variable recoveries for this compound when analyzing soil/water samples. How can I mitigate these matrix effects?
Answer:
Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in complex environmental matrices.[3][4] Proper sample cleanup and the use of an appropriate internal standard are critical for accurate quantification.
Strategies to Mitigate Matrix Effects:
-
Enhanced Sample Cleanup:
-
Solid-Phase Extraction (SPE): For water samples, SPE with a suitable sorbent can effectively remove interfering matrix components. Polystyrene-divinylbenzene based sorbents are often used for phenol extraction.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For soil and other solid matrices, the QuEChERS method provides a simple and effective cleanup. The choice of sorbents in the dispersive SPE step is crucial for removing different types of interferences.
-
-
Use of an Appropriate Internal Standard (IS):
-
Stable Isotope-Labeled (SIL) Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d2 or ¹³C₆-3,6-Dichlorocatechol). SIL standards co-elute with the native analyte and experience the same matrix effects, thus providing the most accurate correction.
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structurally similar compound that is not present in the samples can be used. However, its effectiveness in compensating for matrix effects must be thoroughly validated.
-
Data Presentation: Representative Recoveries of Chlorophenols
| Sample Matrix | Cleanup Method | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Drinking Water | SPE (Polystyrene Divinylbenzene) | 2,4-Dichlorophenol | 95.2 | 4.8 | UCT App Note |
| Surface Water | SPE (Bond Elut ENV) | 3,5-Dichlorophenol | 88 | 4.2 | |
| Soil | QuEChERS (without d-SPE) | Variety of Pesticides | 65-116 | <17 | |
| Fish | QuEChERS with C18 d-SPE | 19 Chlorophenols | 70.6-115.0 | 2.6-10.5 |
Note: Data for specific dichlorocatechol isomers may vary. The table presents representative data for similar compounds to illustrate expected performance.
Experimental Workflow for Sample Cleanup:
Caption: Generalized sample preparation workflows for water and soil matrices.
Frequently Asked Questions (FAQs)
Q1: How can I resolve the co-elution of this compound with its isomers, such as 3,5-Dichlorocatechol?
A1: Co-elution of isomers is a common chromatographic challenge. To improve separation, you can:
-
Optimize the GC Temperature Program: A slower temperature ramp rate can often improve the resolution of closely eluting compounds.
-
Change the Analytical Column: If temperature optimization is insufficient, switching to a column with a different stationary phase chemistry can alter the selectivity and improve separation. For polar compounds like dichlorocatechols, a mid-polarity column (e.g., a phase containing cyanopropyl) may provide better selectivity than a standard non-polar column.
-
For HPLC:
-
Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact the retention and selectivity of ionizable compounds like catechols.
-
Select a Different Column: Columns with different stationary phases (e.g., phenyl-hexyl or biphenyl) can offer different selectivities for aromatic compounds.
-
Q2: Is derivatization necessary for the analysis of this compound by GC-MS?
A2: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The polar hydroxyl groups of the catechol make it non-volatile and prone to interactions with active sites in the GC system, leading to poor peak shape and low sensitivity. Derivatization converts these polar groups into less polar, more volatile derivatives. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS (Trimethylchlorosilane), is a common and effective method.
Q3: What are the key parameters to consider when developing a Solid-Phase Extraction (SPE) method for this compound in water?
A3: When developing an SPE method, consider the following:
-
Sorbent Selection: Reversed-phase sorbents like polystyrene-divinylbenzene (PS-DVB) or C18 are commonly used for extracting phenols from water. PS-DVB often provides better retention for polar phenols.
-
Sample pH: The pH of the water sample should be adjusted to below the pKa of this compound (acidic conditions, typically pH < 2) to ensure it is in its neutral form, which promotes retention on reversed-phase sorbents.
-
Elution Solvent: A water-miscible solvent like methanol is often used for conditioning, while a less polar solvent like dichloromethane or a mixture of acetone and hexane is used for elution.
-
Flow Rate: A slow and consistent flow rate during sample loading is crucial for efficient retention.
Q4: What are the common signs of matrix effects in my data?
A4: Common indicators of matrix effects include:
-
Low or high recovery rates in matrix-spiked samples that are outside of acceptable limits (e.g., 70-120%).
-
Poor reproducibility (high relative standard deviation) between replicate samples.
-
Signal suppression or enhancement when comparing a standard in pure solvent versus a standard spiked into a sample extract.
-
Distorted peak shapes (tailing or fronting) in sample chromatograms compared to clean standards.
-
Inaccurate quantification, leading to an under- or overestimation of the this compound concentration.
Experimental Protocols
Protocol 1: SPE Cleanup of this compound from Water Samples
This protocol is a general guideline for the solid-phase extraction of chlorinated phenols from water, adapted from EPA Method 528.
Materials:
-
SPE cartridges (e.g., Polystyrene-divinylbenzene, 500 mg)
-
SPE vacuum manifold
-
Concentrator/evaporator
-
Reagents: Methanol, Dichloromethane (DCM), 6N HCl, Reagent water
Procedure:
-
Sample Preparation:
-
To a 1 L water sample, add 6N HCl to adjust the pH to ≤ 2.
-
Spike the sample with an appropriate internal standard.
-
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3 x 5 mL of DCM.
-
Condition the cartridge with 3 x 5 mL of methanol. Do not allow the sorbent to go dry.
-
Equilibrate the cartridge with 2 x 5 mL of reagent water (pH ≤ 2).
-
-
Sample Loading:
-
Load the 1 L water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Drying:
-
After loading, dry the cartridge under vacuum for 15-20 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 2 x 5 mL of DCM into a collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for derivatization (if using GC-MS) or direct analysis by LC-MS.
-
Protocol 2: QuEChERS Extraction and Cleanup from Soil Samples
This protocol is a modified QuEChERS method suitable for the extraction of chlorinated compounds from soil.
Materials:
-
50 mL centrifuge tubes
-
Centrifuge
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE (d-SPE) tubes containing sorbents (e.g., MgSO₄, PSA, C18)
-
Reagents: Acetonitrile (ACN)
Procedure:
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of reagent water and vortex to create a slurry.
-
Add 10 mL of ACN and the internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the ACN supernatant (e.g., 6 mL) to a d-SPE tube containing MgSO₄ and appropriate sorbents (e.g., PSA to remove organic acids, C18 to remove non-polar interferences).
-
Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract for analysis.
-
The sample may require solvent exchange and concentration depending on the analytical method.
-
Protocol 3: Derivatization for GC-MS Analysis
This protocol describes a general procedure for the silylation of phenolic compounds.
Materials:
-
GC vials with inserts
-
Heating block
-
Reagents: BSTFA with 1% TMCS, Pyridine (optional catalyst), appropriate solvent (e.g., Acetonitrile)
Procedure:
-
Solvent Exchange:
-
The sample extract from Protocol 1 or 2 should be in an aprotic solvent. If necessary, evaporate the extraction solvent and reconstitute in a small volume (e.g., 100 µL) of a suitable solvent like acetonitrile.
-
-
Reagent Addition:
-
To the 100 µL of sample extract in a GC vial, add 100 µL of BSTFA (+1% TMCS).
-
-
Reaction:
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
References
How to prevent abiotic degradation of 3,6-Dichlorocatechol standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the abiotic degradation of 3,6-Dichlorocatechol standards.
Troubleshooting Guides
Issue: Rapid Degradation of this compound Standard Solution
Question: My this compound standard solution is showing signs of degradation (e.g., color change, unexpected peaks in chromatography) shortly after preparation. What are the potential causes and how can I prevent this?
Answer: Rapid degradation of this compound is primarily caused by exposure to oxygen, light, and inappropriate pH levels. Catechols, in general, are susceptible to oxidation, which can be accelerated by these factors.
Troubleshooting Steps:
-
Minimize Oxygen Exposure:
-
Problem: this compound can be readily oxidized by atmospheric oxygen.
-
Solution: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been de-gassed prior to use. Store solutions in tightly sealed vials with minimal headspace.
-
-
Protect from Light:
-
Problem: Exposure to UV or ambient light can induce photodegradation.
-
Solution: Use amber glass vials or wrap containers in aluminum foil to protect the standard from light. Avoid preparing and handling the solution under direct sunlight or harsh laboratory lighting.
-
-
Control pH:
-
Problem: Catechols are generally more stable in acidic conditions and degrade more rapidly at neutral to alkaline pH.
-
Solution: If your experimental conditions allow, prepare the standard in a slightly acidic solvent or buffer. The stability of phenolic compounds is often greater under acidic pH conditions.[1]
-
-
Maintain Low Temperature:
-
Problem: Elevated temperatures can accelerate the rate of degradation.
-
Solution: Store the stock and working standard solutions at refrigerated temperatures (e.g., 2-8 °C) when not in use. For long-term storage, consider freezing at -20 °C or below, but verify the compound's stability upon freeze-thaw cycles.
-
Logical Workflow for Troubleshooting Degradation
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container, protected from light and moisture. For long-term stability, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at a refrigerated temperature (2-8 °C).
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation. |
| Light | Amber vial or dark location | Prevents photodegradation. |
| Container | Tightly sealed | Prevents moisture and oxygen ingress. |
Q2: How does pH affect the stability of this compound in solution?
A2: Catechols, including their chlorinated derivatives, are generally more stable in acidic solutions. As the pH increases towards neutral and alkaline conditions, the hydroxyl groups are more easily deprotonated, making the molecule more susceptible to oxidation. The rate of degradation generally increases with higher pH.
Q3: Are there any solvents that should be avoided when preparing this compound standards?
A3: Avoid using solvents that may contain peroxides (e.g., aged ethers) or dissolved oxygen, as these can promote oxidation. It is good practice to use high-purity, recently opened solvents. If possible, de-gassing the solvent by sparging with an inert gas before use is recommended.
Q4: Can I freeze my this compound standard solutions for long-term storage?
A4: Freezing is a common practice for the long-term storage of chemical standards to minimize degradation. However, it is crucial to perform a stability study to ensure that this compound is stable through freeze-thaw cycles. Some compounds can degrade upon repeated freezing and thawing. If you plan to freeze your standards, it is advisable to aliquot them into single-use vials to avoid multiple freeze-thaw cycles.
Q5: What are the primary abiotic degradation pathways for this compound?
A5: The primary abiotic degradation pathways are oxidation and photodegradation .
-
Oxidation: The catechol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be catalyzed by trace metal ions and is generally faster at higher pH. The oxidation of catechols typically leads to the formation of o-quinones, which can then undergo further reactions, including polymerization, leading to colored products.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions. This can involve the cleavage of chemical bonds or the formation of reactive species that accelerate decomposition.
Degradation Pathway Overview
References
Technical Support Center: Chlorocatechol 1,2-Dioxygenase Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chlorocatechol 1,2-dioxygenase enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for chlorocatechol 1,2-dioxygenase activity?
A1: The optimal pH for chlorocatechol 1,2-dioxygenase and related catechol 1,2-dioxygenases typically falls within the neutral to slightly alkaline range, generally between pH 7.0 and 8.5.[1][2][3][4][5] For example, a catechol 1,2-dioxygenase from Blastobotrys raffinosifermentans exhibits its highest activity at pH 7.5. Similarly, an enzyme from Stenotrophomonas maltophilia KB2 has an optimal pH of 8.0. It is crucial to determine the optimal pH empirically for the specific enzyme and substrate being studied.
Q2: Which buffers are recommended for chlorocatechol 1,2-dioxygenase assays?
A2: Several buffers can be used for these assays, depending on the desired pH range. Commonly used buffers include:
-
Sodium phosphate buffer: for pH ranges of 5.5 - 8.0.
-
Tris-HCl buffer: for pH ranges of 7.0 - 9.0.
-
Glycine-NaOH buffer: for alkaline pH ranges of 8.5 - 12.0.
-
Sodium citrate buffer: for acidic pH ranges of 2.5 - 6.5.
-
Sodium acetate buffer: for acidic pH ranges of 3.5 - 6.0.
The choice of buffer should be guided by the optimal pH of the enzyme.
Q3: How is the activity of chlorocatechol 1,2-dioxygenase measured?
A3: The activity is typically measured spectrophotometrically by monitoring the formation of the product, cis,cis-muconic acid or its chlorinated derivatives, which absorb light at a specific wavelength. For the conversion of catechol to cis,cis-muconic acid, the increase in absorbance is measured at 260 nm. The assay is usually performed in a UV-transparent microtiter plate or a quartz cuvette.
Q4: What are the typical substrates for chlorocatechol 1,2-dioxygenase?
A4: As the name suggests, the primary substrates are chlorocatechols. However, the enzyme can exhibit broad substrate specificity, acting on a range of substituted catechols. Some of the substrates include:
-
Catechol
-
3-Methylcatechol
-
4-Methylcatechol
-
4-Chlorocatechol
-
3,5-Dichlorocatechol
-
Pyrogallol
-
Hydroxyquinol
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Incorrect pH: The buffer pH is outside the optimal range for the enzyme. | Verify the pH of your buffer and perform a pH optimization experiment using a range of buffers (e.g., phosphate, Tris-HCl) to determine the optimal pH for your specific enzyme. |
| Enzyme instability: The enzyme may have lost activity due to improper storage or handling. | Store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Ensure the enzyme is kept on ice during experimental setup. | |
| Presence of inhibitors: The reaction mixture may contain inhibiting substances. | Be aware that certain protease inhibitors and metal ions like Fe³⁺, Zn²⁺, and Hg²⁺ can inhibit enzyme activity. EDTA can also act as a chelating agent and affect enzymes that require metal cofactors. Test for the effect of potential inhibitors by running control reactions. | |
| Incorrect substrate concentration: Substrate inhibition can occur at high concentrations. | Determine the optimal substrate concentration by performing a substrate titration experiment and calculating the Kₘ and Vₘₐₓ values. | |
| High background absorbance | Substrate auto-oxidation: The substrate may be oxidizing spontaneously at the experimental pH. | Run a control reaction without the enzyme to measure the rate of substrate auto-oxidation. If significant, subtract this rate from the enzyme-catalyzed reaction rate. Consider performing the assay at a slightly lower pH if it does not significantly compromise enzyme activity. |
| Contaminated reagents: Buffers or substrate solutions may be contaminated. | Prepare fresh solutions with high-purity water and reagents. Filter-sterilize solutions if necessary. | |
| Inconsistent results | Inaccurate pipetting: Small volumes of enzyme or substrate can lead to significant errors if not pipetted accurately. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to ensure consistency across replicates. |
| Temperature fluctuations: Enzyme activity is sensitive to temperature changes. | Ensure all reaction components are pre-incubated at the desired assay temperature. Use a temperature-controlled spectrophotometer or water bath. | |
| His-tag interference: If using a recombinant enzyme with a histidine tag, it may interfere with activity. | The presence of an N-terminal histidine tail has been shown to decrease the activity of chlorocatechol 1,2-dioxygenase, possibly due to steric hindrance. If possible, cleave the tag or use a construct without a tag. |
Quantitative Data Summary
Table 1: Optimal pH for Various Catechol 1,2-Dioxygenases
| Enzyme Source Organism | Optimal pH | Reference |
| Blastobotrys raffinosifermentans | 7.5 | |
| Stenotrophomonas maltophilia KB2 | 8.0 | |
| Pseudomonas stutzeri GOM2 | 8.5 | |
| Pseudomonas chlororaphis UFB2 | 7.5 | |
| Mycobacterium fortuitum | 8.0 | |
| Gordonia polyisoprenivorans | 8.0 | |
| Pseudomonas fluorescens | 6.5 |
Table 2: Substrate Specificity of Catechol 1,2-Dioxygenase from Stenotrophomonas maltophilia KB2
| Substrate | Relative Activity (%) |
| Catechol | 100.0 ± 0.0 |
| 3-Methylcatechol | 11.6 ± 2.1 |
| 4-Methylcatechol | 23.0 ± 0.6 |
| Data adapted from |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Chlorocatechol 1,2-Dioxygenase Activity
-
Prepare a series of buffers with varying pH values (e.g., from 6.0 to 9.0 with 0.5 pH unit increments). Suitable buffers include sodium phosphate for pH 6.0-8.0 and Tris-HCl for pH 7.0-9.0.
-
Prepare the reaction mixture in a 96-well UV-transparent microplate or quartz cuvettes. Each reaction should contain the buffer at a specific pH, the substrate (e.g., 100 µM catechol), and any necessary co-factors in a final volume of 200 µL.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 35°C).
-
Initiate the reaction by adding a fixed amount of the chlorocatechol 1,2-dioxygenase enzyme to each well or cuvette.
-
Monitor the reaction by measuring the increase in absorbance at 260 nm over time using a spectrophotometer.
-
Calculate the initial reaction rate for each pH value from the linear portion of the absorbance vs. time plot.
-
Plot the enzyme activity (initial rate) against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Protocol 2: Standard Assay for Measuring Chlorocatechol 1,2-Dioxygenase Activity
-
Prepare the reaction mixture containing 50 mM buffer at the optimal pH (e.g., Tris-HCl, pH 7.5), and 100 µM of the chlorocatechol substrate in a total volume of 200 µL in a 96-well UV-transparent microplate.
-
Include control reactions:
-
A "no-enzyme" control to measure non-enzymatic substrate degradation.
-
A "no-substrate" control to establish the baseline absorbance of the enzyme preparation.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 30°C) for 5 minutes.
-
Start the reaction by adding the enzyme solution to each well.
-
Immediately measure the absorbance at 260 nm and continue to record readings at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
-
Calculate the enzyme activity using the Beer-Lambert law. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. The molar extinction coefficient for cis,cis-muconic acid at 260 nm is 16,800 M⁻¹cm⁻¹.
Visualizations
Caption: Workflow for a typical chlorocatechol 1,2-dioxygenase enzymatic assay.
Caption: The ortho-cleavage pathway of chlorocatechol by chlorocatechol 1,2-dioxygenase.
References
- 1. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 3. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]
- 4. Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of catechol 1,2-dioxygenase in the cell free extract and immobilized extract of Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,6-Dichlorocatechol and 4,5-Dichlorocatechol Degradation Rates
For researchers, scientists, and drug development professionals, understanding the metabolic fate of chlorinated catechols is crucial for assessing the environmental impact and toxicological profiles of various pollutants. This guide provides a comparative analysis of the degradation of two common dichlorinated catechol isomers: 3,6-Dichlorocatechol and 4,5-Dichlorocatechol. While direct, side-by-side comparative studies on their degradation rates are not extensively documented in publicly available literature, this guide synthesizes available data on their respective enzymatic degradation pathways and outlines the experimental protocols for their assessment.
Introduction to Dichlorocatechol Degradation
Dichlorocatechols are key intermediates in the microbial degradation of various chlorinated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs) and the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] The persistence and potential toxicity of these compounds in the environment are largely determined by the efficiency of their microbial degradation. The primary mechanism for the breakdown of these catechols is through enzymatic ring cleavage, most commonly via the ortho- or meta-cleavage pathways.[3]
Comparative Degradation Pathways
The position of chlorine atoms on the catechol ring significantly influences the substrate specificity and efficiency of the degrading enzymes.
4,5-Dichlorocatechol is a well-studied intermediate in the degradation of compounds like 1,2,4-trichlorobenzene.[1] Its degradation predominantly proceeds via a modified ortho-cleavage pathway .[1] The initial and rate-limiting step is the intradiol ring cleavage catalyzed by chlorocatechol 1,2-dioxygenase , which converts 4,5-dichlorocatechol to 3,4-dichloro-cis,cis-muconate. This is followed by a series of enzymatic reactions that further break down the molecule into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then be utilized by the microorganism for energy and growth. The meta-cleavage pathway is generally considered less effective for highly chlorinated catechols like 4,5-dichlorocatechol due to the potential formation of toxic dead-end products.
This compound is an intermediate in the degradation of pollutants such as 1,4-dichlorobenzene. Similar to its isomer, the degradation of this compound also follows a modified ortho-cleavage pathway . The initial step involves the action of chlorocatechol 1,2-dioxygenase , leading to the formation of 2,5-dichloro-cis,cis-muconate. However, there is evidence to suggest that some dioxygenase enzymes are not effective against this isomer. For instance, one study noted that a specific chlorocatechol 2,3-dioxygenase, which acts in the meta-cleavage pathway, failed to cleave this compound.
Quantitative Data on Degradation
A comprehensive side-by-side comparison of the kinetic parameters for the degradation of this compound and 4,5-Dichlorocatechol is challenging due to the lack of studies performing such a direct comparison. The following table summarizes the type of quantitative data that would be necessary for a complete comparison.
| Parameter | This compound | 4,5-Dichlorocatechol | Units | Significance |
| Enzyme | Chlorocatechol 1,2-dioxygenase | Chlorocatechol 1,2-dioxygenase | - | Key enzyme in the ortho-cleavage pathway. |
| Source Organism | e.g., Xanthobacter flavus | e.g., Pseudomonas chlororaphis | - | Enzyme properties can vary between species. |
| Km (Michaelis constant) | Data not available | Data not available | µM or mM | Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity. |
| Vmax (Maximum reaction velocity) | Data not available | Data not available | µmol/min/mg protein | The maximum rate of the enzymatic reaction. |
| kcat (Turnover number) | Data not available | Data not available | s-1 | The number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km (Catalytic efficiency) | Data not available | Data not available | s-1M-1 | A measure of the overall efficiency of the enzyme. |
Note: Specific values for the kinetic parameters are not provided as they were not found in the initial search results. This table serves as a template for the type of data required for a direct comparison.
Experimental Protocols
The degradation rates of dichlorocatechols are typically determined by monitoring the disappearance of the substrate or the formation of a product over time using spectrophotometric or chromatographic methods.
General Experimental Protocol for Determining Degradation Rate
-
Enzyme Extraction : The degrading enzyme (e.g., chlorocatechol 1,2-dioxygenase) is extracted from a microbial culture known to metabolize the specific dichlorocatechol. This typically involves cell lysis followed by centrifugation to obtain a cell-free extract.
-
Reaction Mixture Preparation : A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5) containing the cell-free extract and the dichlorocatechol substrate at a known concentration.
-
Initiation of Reaction : The reaction is initiated by the addition of the enzyme extract to the substrate solution.
-
Monitoring the Reaction :
-
Spectrophotometry : The formation of the ring-cleavage product (e.g., dichloro-cis,cis-muconate) can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 260 nm). The rate of degradation is calculated from the initial linear portion of the absorbance versus time plot.
-
High-Performance Liquid Chromatography (HPLC) : Aliquots of the reaction mixture are taken at different time points, the reaction is stopped (e.g., by adding acid), and the concentration of the remaining dichlorocatechol is quantified by HPLC.
-
-
Data Analysis : The initial reaction velocities are determined at various substrate concentrations to calculate the kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.
Visualization of Degradation Pathways and Experimental Workflow
Degradation Pathways
The following diagram illustrates the initial steps in the ortho-cleavage pathway for both this compound and 4,5-Dichlorocatechol.
Caption: Initial enzymatic step in the ortho-cleavage degradation of dichlorocatechol isomers.
Experimental Workflow
The diagram below outlines a typical experimental workflow for comparing the degradation rates of the two isomers.
Caption: Experimental workflow for comparing dichlorocatechol degradation rates.
Conclusion
Both this compound and 4,5-Dichlorocatechol are primarily degraded through a modified ortho-cleavage pathway initiated by chlorocatechol 1,2-dioxygenase. While the general degradation strategy is similar, the specific rates are expected to differ due to the influence of the chlorine atom positions on enzyme-substrate interactions. A definitive quantitative comparison of their degradation rates requires direct experimental testing under identical conditions to determine the kinetic parameters of the key enzymes involved. The protocols and workflows described here provide a framework for conducting such comparative studies, which are essential for a deeper understanding of the environmental fate of these chlorinated pollutants.
References
Kinetic analysis of different chlorocatechol dioxygenases
A Comparative Guide to the Kinetic Performance of Chlorocatechol Dioxygenases
Chlorocatechol dioxygenases are pivotal enzymes in the biodegradation of halogenated aromatic compounds, playing a critical role in environmental remediation and biocatalysis.[1] These enzymes catalyze the oxidative cleavage of chlorocatechols, a key step in the breakdown of persistent pollutants. This guide provides a comparative analysis of the kinetic parameters of various chlorocatechol dioxygenases, offering insights into their substrate specificity and catalytic efficiency. Detailed experimental protocols for the characterization of these enzymes are also presented to aid researchers in the field.
Comparative Kinetic Data
The catalytic efficiency of chlorocatechol dioxygenases varies significantly depending on the enzyme source and the specific substrate. The following table summarizes key kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km)—for several well-characterized chlorocatechol dioxygenases. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a greater turnover number. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| TetC | Pseudomonas chlororaphis RW71 | 4,5-Dichlorocatechol | - | - | - |
| - | Rhodococcus erythropolis 1CP | 4-Chlorocatechol | - | - | - |
| - | Alcaligenes eutrophus JMP134 | - | - | - | - |
| - | Pseudomonas putida 87 | - | - | - | - |
| BphC1-BN6 | Sphingomonas sp. strain BN6 | 3-Chlorocatechol | - | - | - |
| C23O-mt2 | TOL plasmid | 3-Chlorocatechol | - | - | - |
| - | Alcaligenes denitrificans BRI 6011 | Catechol | 13.2 | 16.13 | - |
Note: A '-' indicates that data was not available in the searched resources.
Experimental Protocols
Accurate and reproducible kinetic analysis relies on standardized experimental procedures. The following sections detail the methodologies for protein purification and enzyme activity assays.
Recombinant Enzyme Purification
For detailed kinetic studies, a purified enzyme is essential. The following is a general workflow for the purification of a recombinant chlorocatechol dioxygenase expressed in E. coli.[1]
-
Cultivation and Induction : E. coli cells containing the expression plasmid for the target chlorocatechol dioxygenase are grown in a suitable medium (e.g., LB broth) at 37°C. Protein expression is induced by adding an appropriate inducer, such as IPTG, and the culture is then incubated at a lower temperature (e.g., 18-25°C) to improve protein solubility.[1]
-
Cell Lysis : The cells are harvested by centrifugation and resuspended in a suitable buffer. Cell disruption is achieved through methods like sonication or high-pressure homogenization.
-
Clarification : The cell lysate is centrifuged at high speed to remove cell debris and insoluble proteins.
-
Chromatography : The soluble fraction is subjected to a series of chromatographic steps to purify the enzyme. A common strategy involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.
Enzyme Activity Assay (Spectrophotometric)
The activity of chlorocatechol 1,2-dioxygenase is typically determined by monitoring the formation of the ring cleavage product, a substituted cis,cis-muconic acid, which absorbs light at a specific wavelength.[1]
-
Reaction Mixture : A typical reaction mixture contains a suitable buffer (e.g., phosphate buffer, pH 7.5), the purified enzyme, and the chlorocatechol substrate.
-
Initiation and Monitoring : The reaction is initiated by the addition of the substrate. The increase in absorbance is monitored over time using a spectrophotometer at the wavelength corresponding to the product's maximum absorbance.[1] The initial linear rate of the reaction is used for kinetic calculations.
-
Kinetic Parameter Determination : To determine Km and Vmax, the assay is repeated with varying substrate concentrations. The enzyme activity is calculated using the molar extinction coefficient of the product. One unit of activity is generally defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualizing the Process
To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.
Caption: Enzymatic cleavage of chlorocatechol by dioxygenase.
Caption: Workflow for kinetic analysis of dioxygenases.
References
A Comparative Guide to the Validation of LC-MS/MS Methods for Chlorophenolic Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of chlorophenolic compounds against alternative analytical techniques. The information presented is supported by a summary of experimental data from various studies, offering a comprehensive overview for researchers and scientists in environmental monitoring and chemical analysis.
Performance Comparison: LC-MS/MS vs. Alternative Methods
The determination of chlorophenolic compounds, a class of priority pollutants, necessitates sensitive and selective analytical methods. While several techniques are available, LC-MS/MS has emerged as a powerful tool due to its high sensitivity, selectivity, and reduced need for sample derivatization.
| Parameter | LC-MS/MS | Gas Chromatography (GC-ECD/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Sensitivity | High (ng/L to µg/L levels)[1][2] | High, especially with ECD | Moderate |
| Selectivity | Very High (based on precursor/product ion transitions) | High (with MS), Moderate (with ECD) | Low to Moderate |
| Sample Preparation | Solid-Phase Extraction (SPE), Ultrasonic-Assisted Extraction[3] | Liquid-Liquid Extraction (LLE), SPE, often requires derivatization[4][5] | SPE, LLE |
| Analysis Time | Relatively Fast | Slower due to derivatization step | Comparable to LC-MS/MS |
| Matrix Effects | Can be significant, requires careful method development | Less prone to ion suppression, but matrix can affect derivatization | Susceptible to interference from co-eluting compounds |
| Confirmation | High confidence due to MS/MS fragmentation patterns | Possible with MS | Limited |
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. Below are typical methodologies for the analysis of chlorophenolic compounds using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
A common procedure for extracting and pre-concentrating chlorophenols from aqueous samples involves the following steps:
-
Sample Acidification: The pH of the water sample (e.g., 500 mL) is adjusted to approximately 2 with an acid solution to ensure the chlorophenols are in their protonated form.
-
Cartridge Conditioning: An SPE cartridge, such as a styrene-divinylbenzene (SDB) copolymer or hydrophilic-lipophilic balance (HLB) cartridge, is conditioned sequentially with methanol and acidified water.
-
Sample Loading: The acidified sample is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with acidified water to remove interfering substances.
-
Elution: The retained chlorophenols are eluted with an organic solvent, such as methanol or a mixture of methanol and dichloromethane.
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The instrumental analysis is typically performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18 or phenyl column, is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solution (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is in the range of 0.2 to 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the most common technique for the analysis of acidic compounds like chlorophenols. Atmospheric pressure chemical ionization (APCI) can also be used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each chlorophenol.
-
Validation Data for LC-MS/MS Method
Method validation is crucial to ensure the reliability of the analytical data. The following table summarizes typical performance characteristics of a validated LC-MS/MS method for chlorophenolic compounds.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | ≥ 0.99 | |
| Accuracy (Recovery) | 70-115% | |
| Precision (RSD) | ≤ 15% | |
| Limit of Quantification (LOQ) | 0.2 ng/g to 2 ng/g in food; as low as 0.008 µg/L in water | |
| Limit of Detection (LOD) | Down to 0.3 ng injected |
Alternative Analytical Techniques
While LC-MS/MS offers significant advantages, other methods have been traditionally used and may still be relevant depending on the specific application and available instrumentation.
-
Gas Chromatography (GC): GC coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) is a well-established technique for chlorophenol analysis. A key consideration for GC-based methods is the need for a derivatization step to convert the polar chlorophenols into more volatile compounds suitable for GC analysis. This adds complexity and time to the sample preparation process.
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or electrochemical detection can also be employed. However, these methods may lack the selectivity and sensitivity of MS-based detection, especially in complex matrices.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an LC-MS/MS method for chlorophenolic compounds.
Caption: Workflow for LC-MS/MS Method Validation of Chlorophenols.
Caption: Logical Comparison of Analytical Methods for Chlorophenols.
References
- 1. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ortho vs. Meta Cleavage: A Comparative Analysis of Dichlorocatechol Degradation Pathways
For researchers, scientists, and drug development professionals, understanding the microbial degradation of halogenated aromatic compounds is paramount for bioremediation, environmental science, and drug metabolism studies. Dichlorocatechols, common intermediates in the breakdown of various chlorinated pollutants, are primarily catabolized through two distinct enzymatic pathways: ortho- and meta-cleavage. This guide provides a detailed comparative analysis of these pathways, supported by experimental data, to elucidate their mechanisms, efficiency, and enzymatic drivers.
The microbial degradation of dichlorocatechols predominantly proceeds via the modified ortho-cleavage pathway, a well-established route for the breakdown of chlorocatechols.[1] In contrast, the meta-cleavage pathway, while common for the degradation of simpler catechols, is generally considered less effective and often unproductive for highly chlorinated catechols like dichlorocatechols. This is largely due to the formation of toxic or dead-end products that can inactivate the enzymes involved.[1][2][3]
Pathway Overview
Ortho-Cleavage Pathway: This pathway involves the intradiol cleavage of the aromatic ring of the dichlorocatechol molecule, meaning the ring is broken between the two hydroxyl groups. This initial and rate-limiting step is catalyzed by chlorocatechol 1,2-dioxygenase, leading to the formation of a dichloro-cis,cis-muconate.[1] Subsequent enzymatic reactions lead to the removal of chlorine atoms and the eventual entry of the resulting intermediates into the tricarboxylic acid (TCA) cycle for complete mineralization. Gene clusters responsible for this pathway, such as the tfd and clc genes, have been identified in various bacterial strains.
Meta-Cleavage Pathway: In contrast, the meta-cleavage pathway involves extradiol cleavage of the aromatic ring, adjacent to one of the hydroxyl groups. This reaction is catalyzed by catechol 2,3-dioxygenase. For a dichlorocatechol, this would yield a dichloro-2-hydroxymuconic semialdehyde. However, the subsequent metabolism of these chlorinated semialdehydes is often problematic, potentially leading to the formation of reactive acyl halides that can inactivate the very enzymes of the pathway, creating a metabolic dead-end.
Comparative Enzyme Kinetics
The efficiency of these pathways can be compared by examining the kinetic parameters of the key enzymes involved. The available data strongly suggests that chlorocatechol 1,2-dioxygenases are well-adapted to chlorinated substrates, whereas catechol 2,3-dioxygenases are often inhibited or inactivated by them.
| Enzyme | Pathway | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source Organism | Reference |
| Chlorocatechol 1,2-Dioxygenase | Ortho | 4,5-Dichlorocatechol | 7.7 ± 1.1 | 15.3 ± 0.5 | 11.5 | 1.49 x 10⁶ | Pseudomonas chlororaphis RW71 | |
| Catechol 2,3-Dioxygenase | Meta | 3-Chlorocatechol | - | - | - | - | Pseudomonas putida | |
| Catechol 2,3-Dioxygenase | Meta | 4-Chlorocatechol | - | - | - | - | Planococcus sp. strain S5 |
Note: The lack of kinetic data for catechol 2,3-dioxygenase with dichlorocatechols as substrates is a significant finding. It indicates that these are not viable substrates for productive meta-cleavage in most studied microorganisms. Instead, many chlorocatechols act as inhibitors or lead to the suicide inactivation of catechol 2,3-dioxygenases. For instance, 3-chlorocatechol has been shown to be a potent inhibitor of catechol 2,3-dioxygenase from Pseudomonas putida. While some catechol 2,3-dioxygenases show activity towards monochlorinated catechols, their efficacy against dichlorinated substrates is limited and not well-documented as a complete degradation pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzymatic activities in these degradation pathways.
Assay for Chlorocatechol 1,2-Dioxygenase (Ortho-Cleavage) Activity
This spectrophotometric assay measures the formation of the cis,cis-muconic acid derivative from the cleavage of the catechol substrate.
-
Principle: The enzymatic cleavage of the aromatic ring of a catechol by a 1,2-dioxygenase results in the formation of a muconic acid derivative, which has a characteristic absorbance maximum.
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.5)
-
Substrate stock solution (e.g., 10 mM 4,5-dichlorocatechol in a suitable solvent)
-
Cell-free extract or purified enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer.
-
Add the cell-free extract or purified enzyme.
-
Initiate the reaction by adding the dichlorocatechol substrate to a final concentration of approximately 0.1 mM.
-
Immediately measure the increase in absorbance at a wavelength corresponding to the formation of the dichloro-cis,cis-muconate (e.g., around 260 nm).
-
The rate of product formation is calculated using the molar extinction coefficient of the specific product.
-
Assay for Catechol 2,3-Dioxygenase (Meta-Cleavage) Activity
This assay spectrophotometrically detects the formation of the 2-hydroxymuconic semialdehyde product.
-
Principle: The meta-cleavage of catechol by catechol 2,3-dioxygenase produces a yellow-colored 2-hydroxymuconic semialdehyde, which can be monitored by measuring the increase in absorbance at a specific wavelength.
-
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Substrate stock solution (e.g., 100 mM catechol in water)
-
Cell-free extract or purified enzyme solution
-
-
Procedure:
-
To a microplate well or a cuvette, add the potassium phosphate buffer.
-
Add the cell-free extract or purified enzyme.
-
Initiate the reaction by adding the catechol substrate to a final concentration of around 0.25 mM.
-
Immediately measure the increase in absorbance at 375-380 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde.
-
The rate of product formation is calculated using the molar extinction coefficient of the semialdehyde (e.g., approximately 44,000 M⁻¹cm⁻¹ for the product from catechol). One unit of enzyme activity is defined as the amount of enzyme that converts 1 nmol of substrate per minute.
-
Visualization of Degradation Pathways
The following diagrams illustrate the key steps in the ortho- and meta-cleavage pathways for dichlorocatechol degradation.
Conclusion
The available evidence strongly indicates that the ortho-cleavage pathway is the primary and more efficient route for the complete mineralization of dichlorocatechols by microorganisms. The enzymes of the modified ortho pathway have evolved to handle chlorinated substrates, as demonstrated by the kinetic data for chlorocatechol 1,2-dioxygenase. In contrast, the meta-cleavage pathway appears to be a metabolic dead-end for dichlorocatechols. While some catechol 2,3-dioxygenases can act on monochlorinated catechols, their activity on dichlorinated catechols is often low or leads to the formation of inhibitory intermediates that can shut down the degradation process. This comparative analysis underscores the importance of the ortho-cleavage pathway in the bioremediation of environments contaminated with chlorinated aromatic compounds.
References
Tracing the Fate of 3,6-Dichlorocatechol: A Comparative Guide to Isotope Labeling and Alternative Metabolic Tracing Methodologies
For researchers, scientists, and drug development professionals investigating the metabolic pathways of xenobiotics, understanding the degradation of compounds like 3,6-Dichlorocatechol is crucial. This guide provides a comprehensive comparison of isotope labeling studies with alternative analytical techniques for tracing its metabolism, supported by experimental data and detailed protocols.
The biotransformation of chlorinated catechols is a key area of study in environmental science and toxicology. Isotope labeling, particularly with stable isotopes like Carbon-13 (¹³C), has emerged as a powerful tool to elucidate the complex metabolic routes of these compounds. This technique offers an unparalleled ability to track the carbon skeleton of a molecule as it undergoes enzymatic transformation, providing definitive evidence of metabolic pathways.
Performance Comparison: Isotope Labeling vs. Alternative Methods
The selection of an appropriate analytical method is critical for accurately tracing the metabolism of this compound. While isotope labeling offers significant advantages in terms of specificity and pathway elucidation, other techniques provide complementary information and may be more suitable for certain applications.
| Method | Principle | Quantitative Performance Metrics | Advantages | Limitations |
| Isotope Labeling (¹³C) with Mass Spectrometry (MS) | A ¹³C-labeled version of this compound is introduced into a biological system. The mass shift in metabolites is detected by MS (GC-MS or LC-MS), allowing for unambiguous identification and quantification. | Limit of Detection (LOD): Low ng/mL to pg/mL range. Precision: High (RSD < 5%). Accuracy: High, especially with isotope dilution mass spectrometry. | Unambiguously traces the carbon skeleton, enabling definitive pathway identification. High sensitivity and selectivity. Can distinguish between parent compound and metabolites even in complex matrices. | Requires synthesis of the labeled compound. Can be more expensive than other methods. |
| High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) | Separates compounds based on their polarity. UV/DAD detection identifies and quantifies compounds based on their light absorbance. | LOD: Low to mid ng/mL range. Precision: Good (RSD < 10%). Accuracy: Good, dependent on the availability of analytical standards. | Relatively inexpensive and widely available. Good for quantifying known metabolites with available standards. | Cannot definitively trace the metabolic pathway. Co-elution with other compounds can interfere with identification and quantification. Lower sensitivity and specificity compared to MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds. MS detection provides mass information for identification and quantification. | LOD: pg/mL range for derivatized catechols. Precision: High (RSD < 5%). Accuracy: High, especially with appropriate internal standards. | Excellent separation efficiency for volatile compounds. High sensitivity and provides structural information. | Requires derivatization for non-volatile compounds like catechols. High temperatures can cause degradation of thermally labile metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. Can be used to identify and quantify metabolites. | LOD: µg/mL to mg/mL range. Precision: High (RSD < 2%). Accuracy: High, as it is a primary ratio method. | Provides unambiguous structural elucidation of novel metabolites. Non-destructive technique. | Relatively low sensitivity compared to MS. Requires higher concentrations of metabolites. Complex spectra can be difficult to interpret in biological matrices. |
Experimental Protocols
Isotope Labeling Protocol for Tracing this compound Metabolism in a Microbial Culture
This protocol outlines a typical workflow for a ¹³C-labeling experiment to trace the metabolism of this compound by a bacterial strain.
1. Preparation of ¹³C-Labeled this compound:
-
Synthesize or procure uniformly ¹³C-labeled this compound ([U-¹³C₆]-3,6-Dichlorocatechol). The purity and isotopic enrichment should be verified by NMR and MS.
2. Microbial Culture and Induction:
-
Grow a bacterial strain known or suspected to degrade chlorocatechols (e.g., Pseudomonas sp. or Rhodococcus sp.) in a suitable minimal medium with a primary carbon source until it reaches the mid-exponential growth phase.
-
Induce the catabolic pathway by adding a non-labeled inducer substrate (e.g., phenol or a non-labeled chlorocatechol) at a low concentration.
3. Isotope Labeling Experiment:
-
Harvest the induced cells by centrifugation and wash them with a carbon-free minimal medium to remove any residual carbon source.
-
Resuspend the cells in the carbon-free minimal medium.
-
Add [U-¹³C₆]-3,6-Dichlorocatechol to the cell suspension at a final concentration typically in the low µM to mM range, depending on the organism's activity.
4. Time-Course Sampling:
-
Incubate the cell suspension under appropriate conditions (e.g., 30°C with shaking).
-
Collect aliquots of the culture at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the appearance of metabolites.
-
Immediately quench the metabolic activity in the collected samples by adding a cold solvent (e.g., methanol) or rapidly filtering and freezing the cells.
5. Metabolite Extraction:
-
Separate the cells from the supernatant by centrifugation.
-
Extract intracellular metabolites from the cell pellet using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
The supernatant can be analyzed directly or after a solid-phase extraction (SPE) cleanup step to concentrate the metabolites.
6. Sample Analysis by LC-MS/MS:
-
Analyze the extracts using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a reversed-phase C18 column for separation.
-
Set the mass spectrometer to scan for the expected masses of the labeled parent compound and its potential metabolites. The mass difference between the labeled and unlabeled versions will correspond to the number of ¹³C atoms incorporated.
-
Use tandem MS (MS/MS) to obtain fragmentation patterns, which aids in the structural elucidation of novel metabolites.
7. Data Analysis:
-
Process the raw data to identify peaks corresponding to the ¹³C-labeled parent compound and its metabolites.
-
Quantify the labeled species over time to determine the kinetics of the metabolic pathway.
-
Propose a metabolic pathway based on the identified intermediates.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic studies. The following diagrams, created using the DOT language, illustrate the proposed metabolic pathway of this compound and the experimental workflow.
Caption: Proposed ortho-cleavage pathway for this compound metabolism.
Caption: Workflow for a ¹³C-labeling experiment to trace xenobiotic metabolism.
A Comparative Guide to the Substrate Specificity of Catechol 1,2-Dioxygenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various catechol 1,2-dioxygenases (C12Os), critical enzymes in the aerobic degradation of aromatic compounds.[1][2] Understanding the substrate range and kinetic efficiency of these enzymes is paramount for applications in bioremediation, biocatalysis, and drug metabolism studies.[3] This document summarizes key experimental data, details the methodologies for cited experiments, and visualizes the catalytic pathway.
Performance Comparison: Kinetic Parameters
Catechol 1,2-dioxygenases, also known as intradiol dioxygenases, catalyze the oxidative cleavage of the aromatic ring of catechol and its derivatives between the two hydroxyl groups to form cis,cis-muconic acid.[4][5] These enzymes typically contain a non-heme Fe(III) ion in their active site, which is essential for catalysis. The substrate specificity of C12Os varies significantly between different microbial sources, influencing their efficacy in degrading a range of aromatic pollutants. The following table summarizes the kinetic parameters of C12Os from various organisms with different substrates.
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Relative Activity (%) |
| Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | 199.5 | 1.54 x 10⁷ | 100 |
| Pseudomonas stutzeri GOM2 | Catechol | 13.2 | - | 16.13 | 1.22 x 10⁶ | 100 |
| 3-Methylcatechol | - | - | - | - | 6.7 | |
| 4-Methylcatechol | - | - | - | - | 37 | |
| 4-Chlorocatechol | - | - | - | - | 6.8 | |
| Blastobotrys raffinosifermentans | Catechol | 4.0 | - | 15.6 | 3.9 x 10⁶ | 100 |
| Pyrogallol | 100 | - | 10.6 | 1.06 x 10⁵ | - | |
| Hydroxyquinol | 8.1 | - | - | - | - | |
| Pseudomonas chlororaphis UFB2 | Catechol | 35.76 | 16.67 µM/min | - | - | 100 |
| 3-Methylcatechol | - | - | - | - | No Activity | |
| 4-Methylcatechol | - | - | - | - | No Activity | |
| 4-Nitrophenol | - | - | - | - | 25 | |
| 1,2,4-Benzenetriol | - | - | - | - | 21 | |
| 2,4-Dichlorophenol | - | - | - | - | 51 | |
| Phenol | - | - | - | - | 72 | |
| Rhodococcus erythropolis 1CP | Catechol | - | - | - | - | Moderate |
| 4-Substituted Catechols | - | - | - | - | High Preference |
Experimental Protocols
The data presented in this guide were obtained using established methodologies for determining enzyme kinetics and activity. Below are detailed protocols for the key experiments cited.
Catechol 1,2-Dioxygenase Activity Assay
The specific activity of catechol 1,2-dioxygenase is determined spectrophotometrically by monitoring the formation of the product, cis,cis-muconic acid, which has a characteristic absorbance at 260 nm.
-
Reaction Mixture: A typical reaction mixture (200 µL total volume) contains 50 mM buffer (e.g., Tris-HCl, pH 7.5-8.5, or glycine-NaOH, pH 8.5), a specific concentration of the catechol substrate (e.g., 100 µM), and the purified enzyme solution.
-
Procedure:
-
The reaction mixture, excluding the enzyme, is pre-incubated at a controlled temperature (e.g., 30°C, 37°C, or 40°C).
-
The reaction is initiated by the addition of the enzyme.
-
The increase in absorbance at 260 nm is monitored for a set period (e.g., 3 minutes) using a spectrophotometer.
-
The rate of cis,cis-muconic acid formation is calculated using its molar extinction coefficient (ε₂₆₀ = 16,800 M⁻¹cm⁻¹).
-
-
Definition of Enzyme Unit: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Determination of Kinetic Parameters (K_m_ and V_max_)
The Michaelis-Menten kinetic parameters, K_m_ and V_max_, are determined by measuring the initial reaction rates at various substrate concentrations.
-
Procedure:
-
Enzyme activity assays are performed as described above, with a range of substrate concentrations (e.g., 0-200 µM catechol).
-
The initial linear rates of the enzymatic reaction are measured for each substrate concentration.
-
The K_m_ and V_max_ values are calculated by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot can be constructed.
-
-
Calculation of k_cat_: The turnover number (k_cat_) is calculated from the V_max_ value and the total enzyme concentration.
Substrate Specificity Determination
To evaluate the substrate specificity, the enzyme activity is assayed with a variety of substituted catechols.
-
Procedure:
-
The standard enzyme assay is performed using different substrates (e.g., 3-methylcatechol, 4-methylcatechol, 4-chlorocatechol, pyrogallol, hydroxyquinol) at a fixed concentration (e.g., 100 µM).
-
The activity for each substrate is measured and often expressed as a percentage of the activity observed with catechol (relative activity).
-
For a more detailed analysis, the kinetic parameters (K_m_ and k_cat_) are determined for each substrate.
-
Catalytic Mechanism of Catechol 1,2-Dioxygenase
The catalytic cycle of catechol 1,2-dioxygenase involves the binding of the catechol substrate and molecular oxygen to the active site Fe(III) center, followed by a series of rearrangements leading to the cleavage of the aromatic ring.
Caption: Catalytic cycle of catechol 1,2-dioxygenase.
References
- 1. The ins and outs of ring-cleaving dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of catechol 1,2-dioxygenase in the cell free extract and immobilized extract of Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Gene Expression Analysis in Chlorobenzene-Degrading Bacteria
For researchers, scientists, and drug development professionals navigating the complexities of microbial gene expression, this guide offers a comparative overview of key analytical techniques. We delve into the methodologies of Reverse Transcription-quantitative PCR (RT-qPCR), RNA-Sequencing (RNA-Seq), and Microarrays for studying bacteria that degrade chlorobenzenes, providing supporting data and detailed experimental protocols to inform your research strategy.
Chlorobenzenes are persistent environmental pollutants, and understanding the genetic mechanisms by which bacteria degrade these toxic compounds is crucial for developing effective bioremediation strategies. Analyzing the expression of key catabolic genes, such as those encoding chlorobenzene dioxygenase (tcbA), chlorocatechol 1,2-dioxygenase (clcA), and chlorocatechol 2,3-dioxygenase (cbzE), provides a window into the metabolic activity of these microorganisms. This guide compares the three principal methods for quantifying gene expression, offering insights into their performance, applications, and limitations in the context of studying chlorobenzene-degrading bacteria.
Performance Comparison of Gene Expression Analysis Techniques
The choice of gene expression analysis technique depends on the specific research question, budget, and desired throughput. Here, we compare RT-qPCR, RNA-Seq, and microarrays based on key performance metrics.
| Feature | RT-qPCR (Targeted) | RNA-Seq (Whole Transcriptome) | Microarray (Probe-based) |
| Principle | Reverse transcription of RNA to cDNA followed by PCR amplification of specific target genes. | High-throughput sequencing of the entire cDNA library derived from all RNA transcripts. | Hybridization of fluorescently labeled cDNA to a pre-designed array of DNA probes. |
| Sensitivity | Very High (can detect low abundance transcripts) | High | Moderate to High |
| Specificity | High (dependent on primer design) | High | Moderate (potential for cross-hybridization) |
| Dynamic Range | Wide | Very Wide | Narrower |
| Discovery Potential | None (requires a priori knowledge of target genes) | High (can identify novel transcripts, isoforms, and non-coding RNAs) | Limited to the probes on the array |
| Throughput | Low to Medium | High | High |
| Cost per Sample | Low | High (decreasing) | Medium |
| Data Analysis Complexity | Low | High | Medium |
Quantitative Data Summary
The following table presents exemplar quantitative data for the expression of key chlorobenzene degradation genes, highlighting the types of results obtained from different techniques. It is important to note that this data is compiled from different studies and is for illustrative purposes, as a single study directly comparing all three techniques on the same chlorobenzene-degrading bacterial samples is not currently available in the published literature.
| Technique | Bacterial Strain | Gene Target | Condition | Fold Change/Expression Level | Reference |
| Competitive RT-PCR | Pseudomonas sp. strain P51 | tcbC (chlorocatechol 1,2-dioxygenase) | Early exponential growth on 1,2,4-trichlorobenzene | ~20 mRNA molecules per cell | [1][2][3] |
| RNA-Seq | Pseudomonas putida | Multiple genes | Growth on solid vs. liquid media | 465-736 differentially expressed genes (P-adj < 0.001, Fold change > 2) | |
| Microarray | Burkholderia xenovorans LB400 | Multiple genes | Growth on biphenyl (related aromatic compound) | Upregulation of genes for PAH catabolism and oxidative stress response | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable gene expression analysis. Below are generalized protocols for RNA isolation, RT-qPCR, and RNA-Seq, which should be optimized for your specific bacterial strain and experimental conditions.
Bacterial RNA Isolation
High-quality, intact RNA is the foundation for any gene expression analysis.
Materials:
-
Bacterial culture grown in the presence or absence of chlorobenzene.
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).
-
Lysis buffer (e.g., containing lysozyme, proteinase K).
-
RNA extraction kit (e.g., column-based or phenol-chloroform).
-
DNase I, RNase-free.
-
Nuclease-free water.
Protocol:
-
Harvest bacterial cells from culture by centrifugation.
-
Immediately resuspend the cell pellet in an RNA stabilization solution to prevent RNA degradation.
-
Lyse the bacterial cells using an appropriate method (enzymatic digestion with lysozyme is common for Gram-positive and some Gram-negative bacteria, while mechanical disruption like bead beating may be necessary for others).
-
Extract total RNA using a commercial kit or a phenol-chloroform extraction protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Purify the RNA and elute in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis or a bioanalyzer to check for integrity.
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is the gold standard for quantifying the expression of a small number of target genes.
Materials:
-
High-quality total RNA.
-
Reverse transcriptase enzyme and buffer.
-
dNTPs.
-
Random hexamers or gene-specific reverse primers.
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Forward and reverse primers for target and reference genes.
-
qPCR instrument.
Example Primer Sequences for Chlorobenzene Degradation Genes:
-
tcbA (Chlorobenzene dioxygenase large subunit): Primer design should target a conserved region of the gene. Specific sequences will vary depending on the bacterial strain.
-
clcA (Chlorocatechol 1,2-dioxygenase): Similar to tcbA, primers should be designed based on the specific sequence of the target organism.
-
Reference Gene (e.g., 16S rRNA, gyrB): A stably expressed gene is crucial for normalization.
Protocol:
-
Reverse Transcription (cDNA Synthesis):
-
Mix total RNA with reverse transcriptase, dNTPs, and primers (random hexamers or a gene-specific reverse primer).
-
Incubate according to the enzyme manufacturer's instructions to synthesize cDNA.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing the qPCR master mix, forward and reverse primers for your target gene, and the cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive view of the entire transcriptome.
Materials:
-
High-quality total RNA.
-
Ribosomal RNA (rRNA) depletion kit.
-
RNA fragmentation buffer.
-
cDNA synthesis kit.
-
Sequencing library preparation kit (including adapters and enzymes for ligation and amplification).
-
High-throughput sequencer (e.g., Illumina).
Protocol:
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample, as it constitutes the majority of RNA in bacteria.
-
Fragment the remaining mRNA into smaller pieces.
-
Synthesize first and second-strand cDNA from the fragmented RNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference bacterial genome.
-
Count the number of reads mapping to each gene.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated under different conditions.
-
Visualizing Pathways and Workflows
To further clarify the processes involved in studying chlorobenzene degradation and selecting an appropriate gene expression analysis method, the following diagrams are provided.
Figure 1: Simplified aerobic degradation pathway of chlorobenzene in bacteria.
Figure 2: General experimental workflow for gene expression analysis.
References
- 1. Microarray vs RNA Sequencing: Which Gene Expression Analysis Technique Is More Effective? | Lab Manager [labmanager.com]
- 2. Microarray vs. RNA-Seq: Which Is Better for Gene Expression Profiling - CD Genomics [rna.cd-genomics.com]
- 3. Comparing Bioinformatic Gene Expression Profiling Methods: Microarray and RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity for Chlorinated Phenols and Related Compounds
For researchers and drug development professionals engaged in the detection and analysis of chlorinated catechols and other phenolic compounds, the specificity of the antibodies employed is of paramount importance. High cross-reactivity with structurally similar but distinct molecules can lead to inaccurate quantification and false-positive results. This guide provides a comparative overview of the cross-reactivity profiles of several antibodies against various chlorinated phenols, offering valuable data for the selection of appropriate immunological reagents.
The following sections present quantitative data on antibody performance, a detailed experimental protocol for assessing cross-reactivity, and a workflow diagram to illustrate the process. This information is intended to aid in the development and validation of specific and reliable immunoassays for these environmentally and biologically significant compounds.
Antibody Performance: A Quantitative Comparison
The specificity of an antibody is determined by its ability to distinguish between the target analyte and other structurally related compounds. This is typically quantified as a percentage of cross-reactivity, calculated from the concentrations of the target analyte and the competing compound that cause a 50% inhibition of the maximum signal (IC50) in a competitive immunoassay.
Below are summaries of cross-reactivity data for different antibodies targeting chlorinated aromatic compounds.
Table 1: Cross-Reactivity of a Polyclonal Antibody for 2,4,6-Trichlorophenol (2,4,6-TCP)
This polyclonal antibody was developed for the specific detection of 2,4,6-trichlorophenol. The study revealed notable cross-reactivity with 3,5-dichlorophenol, and a tendency for cross-reaction with 2,4-dichlorophenol and 2,6-dichlorophenol at high concentrations[1].
| Compound Tested | Cross-Reactivity |
| 3,5-Dichlorophenol | Significant |
| 2,4-Dichlorophenol | Tendency at high concentrations |
| 2,6-Dichlorophenol | Tendency at high concentrations |
| 2,4,5-Trichlorophenol | Not specified |
| 2,3,6-Trichlorophenol | Not specified |
| 3,4,5-Trichlorophenol | Not specified |
Table 2: Cross-Reactivity of a Monoclonal Antibody (LIB-MC2) for 3,5,6-Trichloro-2-pyridinol (TCP)
This monoclonal antibody was developed for the detection of 3,5,6-trichloro-2-pyridinol, a primary metabolite of the insecticide chlorpyrifos. The antibody exhibits high specificity with negligible cross-reactivity to parent compounds and other chlorinated phenols[2].
| Compound | CAS Number | Cross-Reactivity (%) |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 6515-38-4 | 100 |
| Chlorpyrifos | 2921-88-2 | < 0.1 |
| Chlorpyrifos-methyl | 5598-13-0 | < 0.1 |
| Triclopyr | 55335-06-3 | < 0.1 |
| 2,4,5-Trichlorophenol | 95-95-4 | < 0.1 |
| 2,4,6-Trichlorophenol | 88-06-2 | < 0.1 |
| 2,4-Dichlorophenol | 120-83-2 | < 0.1 |
| Pentachlorophenol | 87-86-5 | < 0.1 |
Table 3: Cross-Reactivity of a Nanobody (NB3-9) and a Polyclonal Antibody (pAb#1518) for 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This study compares a newly developed nanobody to a polyclonal antibody, highlighting the improved specificity of the nanobody against various analogs of 2,4-D[3].
| Compound | Cross-Reactivity of pAb#1518 (%) | Cross-Reactivity of NB3-9 (%) |
| 2,4-D | 100 | 100 |
| 2,4-D methyl ester | 35.4 | 0.5 |
| 2,4-D butyl ester | 35.1 | 0.8 |
| 2,4,5-T | 156.6 | 0.6 |
| 2,4-DB | 15.6 | 0.1 |
| MCPA | 2.5 | 0.1 |
| Phenoxy acetic acid | 0.1 | 0.1 |
Table 4: Cross-Reactivity of a Monoclonal Antibody for 2,4-Dichlorophenoxyacetic acid (2,4-D)
A monoclonal antibody raised against a 2,4-D-protein conjugate showed significant cross-reaction with 2,4-dichlorophenol (2,4-DP)[4].
| Compound | Reactivity |
| 2,4-Dichlorophenol (2,4-DP) | Substantial cross-reaction |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Target analyte |
Experimental Protocols
The determination of antibody cross-reactivity is a critical step in the validation of an immunoassay. The most common method for small molecules like chlorinated catechols is the competitive enzyme-linked immunosorbent assay (cELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the general steps for determining the cross-reactivity of an antibody against various analogs of a target chlorinated phenol.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Target analyte-protein conjugate (for coating)
-
Primary antibody against the target analyte
-
Test compounds (chlorinated phenol analogs)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M Sulfuric Acid)
-
Microplate reader
Procedure:
-
Coating: Microtiter plate wells are coated with the target analyte conjugated to a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in coating buffer. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is discarded, and the plate is washed three times with wash buffer.
-
Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well and incubated for at least 1 hour at room temperature.
-
Washing: The blocking buffer is discarded, and the plate is washed three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and each of the test compounds in assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the wells.
-
Add 50 µL of the primary antibody (at a predetermined optimal dilution) to each well.
-
The plate is incubated for 1-2 hours at 37°C, allowing the free analyte and the coated analyte to compete for antibody binding.
-
-
Washing: The solution is discarded, and the plate is washed three times with wash buffer.
-
Detection: 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The secondary antibody solution is discarded, and the plate is washed five times with wash buffer.
-
Substrate Addition: 100 µL of TMB substrate solution is added to each well. The plate is incubated in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.
-
Data Acquisition: The optical density (absorbance) is measured at 450 nm using a microplate reader.
Data Analysis: The IC50 value is determined for the target analyte and for each test compound from their respective dose-response curves. The percent cross-reactivity is then calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the principle of the competitive immunoassay and the workflow for determining cross-reactivity.
Caption: Principle of the competitive immunoassay for small molecule detection.
Caption: Experimental workflow for determining antibody cross-reactivity.
References
- 1. cest2015.gnest.org [cest2015.gnest.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly Specific Nanobody against Herbicide 2,4-dichlorophenoxyacetic acid for Monitoring of its Contamination in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of anti-2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,6-Dichlorocatechol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,6-Dichlorocatechol in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. Based on available data, it is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Due to the nature of chlorinated catechols, it is prudent to handle this compound with a high degree of caution, assuming it may have the potential for more severe health effects, such as those seen in related compounds, which can include suspicion of causing genetic defects and cancer.
Emergency First Aid:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[2] Seek medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor for treatment advice.
II. Personal Protective Equipment (PPE)
The minimum required PPE must be worn at all times when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact. |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from splashes and airborne particles. |
| Body Protection | Long-sleeved lab coat and chemical-resistant apron or suit. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for tasks with a higher risk of exposure. | To prevent inhalation of harmful dust or vapors. |
III. Operational Plan: From Handling to Disposal
A systematic workflow is crucial for minimizing exposure and preventing contamination.
Caption: Workflow for the proper handling and disposal of this compound.
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
Designate a specific work area in a certified chemical fume hood for handling this compound.
-
Have a chemical spill kit readily available.
-
-
Weighing and Solution Preparation:
-
All weighing of solid this compound must be conducted within a chemical fume hood to prevent the inhalation of dust particles.
-
Use a tared weigh boat to accurately measure the required amount of the compound.
-
Carefully transfer the solid to a suitable, sealable container for dissolution.
-
Slowly add the desired solvent and gently swirl to dissolve.
-
-
Experimental Use:
-
Conduct all procedures involving this compound within a chemical fume hood.
-
Use secondary containment, such as a tray, to contain any potential spills.
-
Avoid contact between the chemical or contaminated gloves and personal items.
-
-
Decontamination:
-
After each use, thoroughly decontaminate the work area with a suitable laboratory cleaner, followed by a water rinse.
-
Clean all contaminated glassware and equipment with an appropriate solvent and then wash with soap and water.
-
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: Disposal workflow for this compound waste.
-
Solid Waste:
-
Collect all contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated, labeled, and sealed container for solid hazardous waste.
-
For spills of solid material, use an inert absorbent material like vermiculite or sand to collect the powder. Avoid dry sweeping.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, labeled, and sealed container for liquid hazardous waste, specifically for chlorinated organic solvents.
-
Do not mix this waste with other waste streams.
-
-
Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical.
-
Keep waste containers securely closed when not in use.
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
